GSK3145095
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-benzyl-N-[(3S)-7,9-difluoro-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2/c21-13-9-12-6-7-15(19(28)25-17(12)14(22)10-13)23-20(29)18-24-16(26-27-18)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H,23,29)(H,25,28)(H,24,26,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGKAMBISZQM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)[C@H]1NC(=O)C3=NNC(=N3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622849-43-7 | |
| Record name | GSK-3145095 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622849437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-3145095 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4D3WPS7JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of GSK3145095: A DNA-Encoded Library Approach to a Clinical RIPK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3145095 is a potent and selective, orally available inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) that has entered clinical trials for the treatment of pancreatic cancer and other solid tumors.[1][2] The discovery of this compound is a compelling case study in the power of DNA-Encoded Library (DEL) technology to identify novel chemical matter for challenging therapeutic targets. This technical guide provides a detailed overview of the discovery process, from the initial DEL screening campaign to the identification and optimization of the clinical candidate, with a focus on the experimental methodologies and data that underpinned this successful drug discovery program.
The Target: RIPK1 - A Key Regulator of Cell Death and Inflammation
RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[3][4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases and more recently, in creating an immunosuppressive tumor microenvironment in cancers like pancreatic adenocarcinoma.[3] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of programmed necrosis. Inhibition of RIPK1 kinase activity, therefore, presents a promising therapeutic strategy to modulate these pathological processes.[4]
The Discovery Engine: DNA-Encoded Library Technology at GSK
GlaxoSmithKline has been a pioneer in the development and application of DNA-Encoded Library (DEL) technology, which enables the synthesis and screening of libraries containing billions to trillions of unique small molecules.[5][6] This technology relies on the principle of physically linking a small molecule to a unique DNA tag that serves as an amplifiable barcode for its identification. The vast chemical space explored by DELs significantly increases the probability of finding novel hits for therapeutic targets.[6]
Experimental Protocol: DNA-Encoded Library Synthesis (Split-and-Pool Methodology)
The DELs at GSK are typically constructed using a "split-and-pool" synthesis strategy. This method allows for the creation of immense libraries through a multi-step combinatorial process.[6][7]
Materials:
-
DNA headpiece with a unique starting sequence and a reactive handle (e.g., an amine).
-
A diverse collection of chemical building blocks with compatible reactive groups.
-
Unique DNA oligonucleotides (tags) for each building block.
-
DNA ligase and associated buffers.
-
Solvents and reagents for chemical reactions and purification.
Procedure:
-
Initialization: A solution of the DNA headpiece is prepared.
-
Splitting: The solution of the DNA headpiece is split into multiple reaction vessels.
-
First Cycle of Chemistry: A different chemical building block is added to each vessel and reacted with the DNA headpiece.
-
First DNA Tagging: A unique DNA tag corresponding to the specific building block used is ligated to the DNA headpiece in each vessel.
-
Pooling: The contents of all reaction vessels are pooled into a single solution.
-
Subsequent Cycles: The pooled library is then split again for the next cycle of chemical addition and DNA tagging. This split-and-pool process is repeated for a desired number of cycles (typically 2-4) to generate a highly diverse library.
-
Purification: After each chemical step, purification is performed to remove excess reagents.
The Screening Campaign: Identifying a Novel RIPK1 Inhibitor
The discovery of the initial hit that led to this compound involved screening a vast DEL collection against the RIPK1 kinase domain.
Experimental Protocol: Affinity-Based Selection for RIPK1
Affinity selection is the standard method for screening DELs. It involves isolating library members that bind to the immobilized protein target.[6]
Materials:
-
Purified, active RIPK1 kinase domain, typically with an affinity tag (e.g., His-tag).
-
Magnetic beads or other solid support for protein immobilization.
-
The pooled DNA-Encoded Library.
-
Wash buffers of varying stringency.
-
Elution buffer.
-
PCR reagents.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Target Immobilization: The purified RIPK1 protein is immobilized on a solid support (e.g., Ni-NTA magnetic beads for a His-tagged protein).
-
Library Incubation: The immobilized RIPK1 is incubated with the DEL pool to allow for binding of small molecules to the target.
-
Washing: A series of stringent washing steps are performed to remove non-specifically bound and weakly interacting library members.
-
Elution: The specifically bound library members are eluted from the immobilized target, often by heat denaturation or by changing buffer conditions.
-
PCR Amplification: The DNA tags of the eluted binders are amplified by PCR.
-
Next-Generation Sequencing (NGS): The amplified DNA is sequenced to identify the unique tags of the binding molecules.
-
Data Analysis: The sequence data is analyzed to identify the chemical structures of the small molecules that were enriched during the selection process.
From Hit to Clinical Candidate: A Journey of Medicinal Chemistry
The initial DEL screen identified a novel benzoxazepinone scaffold as a potent and selective inhibitor of RIPK1.[8] This initial hit, exemplified by GSK'481, served as the starting point for a focused medicinal chemistry campaign.[9]
Hit Validation and Characterization
The hits identified from the DEL screen were resynthesized without the DNA tag ("off-DNA" synthesis) to confirm their activity and characterize their properties.
Key Assays in the Hit Validation Cascade:
-
Biochemical Assays:
-
Cellular Assays:
-
U937 Cellular Necroptosis Assay: This assay measures the ability of a compound to protect human monocytic U937 cells from TNFα-induced necroptosis, providing a measure of cellular potency (IC50).[9]
-
Lead Optimization: The Path to this compound
The initial benzoxazepinone hit, while potent, had suboptimal pharmacokinetic properties. The subsequent lead optimization program focused on improving these properties while maintaining or enhancing potency and selectivity. This effort led to the discovery of this compound, a benzazepinone analog.[2]
Structure-Activity Relationship (SAR) Highlights:
-
Heterocycle Modification: Replacement of the benzoxazepinone core with a benzazepinone scaffold was well-tolerated and allowed for further optimization.[2]
-
Fluorine Substitution: Introduction of a 7,9-difluoro substitution on the benzazepinone core significantly increased potency. This is attributed to the electron-withdrawing nature of the fluorine atoms, which lowers the pKa of the lactam nitrogen and strengthens a key hydrogen bond interaction with the protein backbone.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the initial hit and the optimized clinical candidate, this compound.
Table 1: In Vitro Potency and Cellular Activity
| Compound | RIPK1 ADP-Glo IC50 (nM) | U937 Cellular IC50 (nM) |
| GSK'481 (Benzoxazepinone Hit) | 1.6[10] | 10[10] |
| This compound (Benzazepinone) | 6.3[7] | 6.3[10] |
Table 2: Kinase Selectivity of this compound
| Kinase | % Inhibition at 1 µM |
| RIPK1 | >99 |
| Other Kinases (panel) | <10 |
Data represents a summary from published sources; this compound showed no significant inhibition of a broad panel of other kinases at a concentration of 1 µM.[10]
Visualizing the Discovery Process and Mechanism of Action
DNA-Encoded Library Screening Workflow
Caption: A schematic overview of the DNA-Encoded Library workflow for the discovery of this compound.
RIPK1 Signaling Pathway and Mechanism of Action of this compound
Caption: The RIPK1 signaling pathway and the inhibitory mechanism of this compound.
Conclusion
The discovery of this compound is a testament to the effectiveness of DNA-Encoded Library technology in modern drug discovery. The ability to screen vast numbers of molecules against a therapeutic target enabled the identification of a novel, potent, and selective chemical series. Subsequent focused medicinal chemistry efforts successfully optimized the initial hit into a clinical candidate with the potential to address a significant unmet medical need in oncology. This case study highlights the synergy between innovative screening technologies and classical medicinal chemistry in the development of new medicines.
References
- 1. US20160369267A1 - Methods of creating and screening dna-encoded libraries - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Chemical Composition of DNA-Encoded Libraries, Past Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 8. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
GSK3145095: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3145095 is a potent and orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical kinase that plays a central role in the regulation of necroptosis, a form of programmed cell death, and inflammation.[4] By selectively targeting the kinase activity of RIPK1, this compound effectively blocks the necroptotic signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound in necroptosis, including its potency, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Inhibition of RIPK1 Kinase
This compound functions as a highly selective inhibitor of RIPK1 kinase.[5] Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF).[4] Upon TNF stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) complex. In scenarios where caspase-8 is inhibited, RIPK1 undergoes autophosphorylation, leading to the recruitment and activation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). This assembly of the RIPK1-RIPK3-MLKL complex, known as the necrosome, is the core machinery of necroptosis.[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. This compound directly inhibits the kinase activity of RIPK1, preventing the initial autophosphorylation and the subsequent downstream signaling events required for necrosome formation and execution of necroptosis.[5]
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| RIPK1 Kinase | ADP-Glo | 6.3 | [3][6] |
| RIPK1 Kinase | (unspecified) | 5 | [7] |
Table 2: Cellular Potency of this compound in Necroptosis Inhibition
| Cell Line | Assay Type | Stimulation | IC50 (nM) | Reference |
| Human U937 cells | Cell Viability (ATP levels) | TNF, SMAC mimetic, zVAD-fmk | 1.6 | [6] |
| Human U937 cells | Cytotoxicity (LDH release) | TNF, SMAC mimetic, zVAD-fmk | 0.5 | [6] |
| Mouse L929 cells | Cell Viability (CellTiter-Glo) | (unspecified necroptosis induction) | 1300 | [6] |
Table 3: Inhibition of Inflammatory Cytokine Production by this compound
| Assay System | Cytokine | Stimulation | IC50 (nM) | Reference |
| Human U937 cells | MIP-1β (protein/mRNA) | TNF, SMAC mimetic, zVAD-fmk | 0.4 | [6] |
| Human Whole Blood | MIP-1β | TNF, QVD-Oph, SMAC mimetic | 5 | [5][8] |
| Monkey Whole Blood | MIP-1β | TNF, QVD-Oph, SMAC mimetic | 16 | [5][8] |
Signaling Pathway Diagrams
The following diagrams illustrate the necroptosis signaling pathway and the point of intervention by this compound.
Caption: Necroptosis signaling pathway and this compound's point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.
a. Materials:
-
Recombinant human RIPK1 enzyme
-
This compound
-
ATP
-
Kinase substrate (e.g., generic myelin basic protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
b. Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the RIPK1 enzyme, kinase substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Necroptosis Assays
These assays measure the ability of this compound to protect cells from necroptotic cell death.
This assay determines the number of viable cells by quantifying the amount of intracellular ATP.
a. Materials:
-
Human U937 cells
-
This compound
-
Human TNFα
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
b. Protocol:
-
Seed U937 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα, SMAC mimetic, and z-VAD-fmk.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the IC50 value based on the dose-response curve.
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
a. Materials:
-
Human U937 cells
-
This compound
-
Human TNFα
-
SMAC mimetic
-
z-VAD-fmk
-
Cell culture medium
-
LDH Cytotoxicity Assay Kit
-
96-well clear plates
b. Protocol:
-
Follow steps 1-4 from the Cell Viability Assay protocol.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Determine the percentage of cytotoxicity and calculate the IC50 value.
MIP-1β Production Assay (ELISA)
This assay measures the inhibition of the pro-inflammatory chemokine MIP-1β (CCL4) production in response to necroptotic stimuli.
a. Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Human TNFα
-
Pan-caspase inhibitor (e.g., QVD-Oph)
-
SMAC mimetic
-
Human MIP-1β ELISA Kit
-
96-well plates
b. Protocol:
-
Pre-incubate human whole blood or PBMCs with serial dilutions of this compound.
-
Stimulate the cells with TNFα, QVD-Oph, and a SMAC mimetic.
-
Incubate for a specified period (e.g., 18-24 hours) at 37°C.
-
Collect the plasma or cell culture supernatant.
-
Perform the MIP-1β ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Calculate the concentration of MIP-1β and determine the IC50 value for its inhibition.
Pancreatic Ductal Adenocarcinoma (PDAC) Organotypic Culture
This ex vivo model assesses the effect of this compound on the tumor microenvironment.
a. Materials:
-
Freshly resected human PDAC tissue
-
Vibratome
-
Culture medium (e.g., DMEM/F12 supplemented with growth factors)
-
Matrigel
-
This compound
-
6-well plates with inserts
b. Protocol:
-
Obtain fresh PDAC tissue and transport it in ice-cold medium.
-
Embed the tissue in agarose and cut into thin slices (e.g., 250-350 µm) using a vibratome.
-
Place the tissue slices on culture inserts in 6-well plates.
-
Add culture medium to the bottom of the well to create an air-liquid interface.
-
Treat the organotypic cultures with this compound or vehicle control.
-
Culture for several days, changing the medium as required.
-
At the end of the experiment, the tissue slices can be fixed for histological analysis (e.g., immunohistochemistry for immune cell markers) or dissociated for flow cytometry or other molecular analyses to assess changes in the tumor-suppressive T-cell phenotype.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating a RIPK1 inhibitor like this compound.
Caption: General workflow for characterizing a RIPK1 inhibitor.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. Long-lived pancreatic ductal adenocarcinoma slice cultures enable precise study of the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Human MIP-1b (CCL4) Instant ELISA™ Kit (BMS2030INST) - Invitrogen [thermofisher.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of GSK3145095 in the RIP1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3145095 is a potent and highly selective, orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical upstream kinase that plays a central role in regulating cellular necroptosis and inflammation. By inhibiting the kinase activity of RIPK1, this compound disrupts these signaling pathways, demonstrating therapeutic potential in oncology, particularly in modulating the tumor microenvironment. This technical guide provides an in-depth overview of the mechanism of action of this compound within the RIP1 signaling pathway, a compilation of its quantitative data, and detailed protocols for key experimental assays.
Introduction to the RIP1 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key signaling node that integrates various cellular stress signals, including those from death receptors like the tumor necrosis factor receptor 1 (TNFR1).[1] Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades that lead to cell survival, apoptosis, or a form of programmed necrosis known as necroptosis.
In the context of TNFα signaling, the binding of TNFα to TNFR1 triggers the formation of a membrane-bound complex known as Complex I. This complex promotes cell survival through the activation of the NF-κB pathway. However, under certain conditions, such as the inhibition of caspase activity, a cytosolic complex called the necrosome (or Complex IIb) can form. The necrosome is a signaling platform composed of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death and the release of damage-associated molecular patterns (DAMPs). This, in turn, can trigger an inflammatory response.
Mechanism of Action of this compound
This compound is a Type III kinase inhibitor that binds to an allosteric pocket on the RIPK1 kinase domain.[2] This binding mode confers exquisite selectivity for RIPK1 over other kinases.[2][3] By inhibiting the kinase activity of RIPK1, this compound prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation and activation of RIPK3 within the necrosome. This effectively blocks the downstream signaling cascade that leads to MLKL activation and necroptotic cell death.
In the context of oncology, particularly pancreatic cancer, the inhibition of RIPK1 by this compound has been shown to modulate the tumor microenvironment (TME).[4] RIPK1 signaling in myeloid cells within the TME can promote an immunosuppressive environment. By inhibiting RIPK1, this compound may reduce the recruitment of myeloid-derived suppressor cells (MDSCs) and promote a shift towards a more anti-tumor immune response, potentially sensitizing tumors to immunotherapy.[4]
Quantitative Data for this compound
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / System | IC50 (nM) | Reference |
| ADP-Glo Kinase Assay | Recombinant Human RIPK1 | 6.3 | [2][5] |
| U937 Cellular Necroptosis Assay (ATP levels) | Human Monocytic U937 Cells | 1.6 | [2] |
| U937 Cellular Necroptosis Assay (LDH release) | Human Monocytic U937 Cells | 0.5 | [2] |
| MIP-1β Production Assay | Human Monocytic U937 Cells | 0.4 | [2] |
| L929 Cellular Necroptosis Assay | Mouse Fibrosarcoma L929 Cells | 1300 | [1] |
| Human Whole Blood Assay (MIP-1β inhibition) | Human Whole Blood | 5 | [2][3] |
| Monkey Whole Blood Assay (MIP-1β inhibition) | Cynomolgus Monkey Whole Blood | 16 | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | IV | 15 | 1.1 | 1.4 | 80 | [2] |
| Dog | IV | 35 | 1.4 | 3.1 | 100 | [2] |
| Monkey | IV | 20 | 1.0 | 2.1 | 100 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
ADP-Glo™ Kinase Assay for RIPK1 Activity
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Opaque-walled 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
To the wells of a 384-well plate, add 5 µL of the this compound dilutions or vehicle control.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in kinase assay buffer.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting model.
Cellular Necroptosis Assay (CellTiter-Glo®)
This assay determines cell viability by quantifying ATP levels, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to an increase in necroptotic cell death.
Materials:
-
U937 or other suitable cells
-
Cell culture medium
-
TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-Oph)
-
SMAC mimetic (e.g., RMT 5265)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to culture overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, pan-caspase inhibitor, and SMAC mimetic to the wells.
-
Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
LDH Release Assay for Necroptosis
This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from cells with damaged plasma membranes, a hallmark of necrosis.
Materials:
-
Cells and reagents for inducing necroptosis as described in section 4.2.
-
LDH Cytotoxicity Assay Kit
-
Clear 96-well plates
Procedure:
-
Follow steps 1-5 of the Cellular Necroptosis Assay protocol (section 4.2).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of LDH release and calculate the IC50 value for this compound.
Pancreatic Ductal Adenocarcinoma (PDAC) Organoid Culture
This protocol outlines the generation of patient-derived tumor organoids (PDOs) to study the effects of this compound in a more physiologically relevant 3D model.
Materials:
-
Freshly resected PDAC tumor tissue
-
Collagenase/Dispase
-
DMEM/F12 medium
-
Advanced DMEM/F12
-
Matrigel®
-
Growth factors (e.g., EGF, Noggin, R-spondin)
-
ROCK inhibitor (Y-27632)
-
This compound
Procedure:
-
Mince the tumor tissue into small fragments and digest with Collagenase/Dispase to obtain a single-cell suspension.
-
Filter the cell suspension to remove undigested tissue.
-
Wash and resuspend the cells in a small volume of cold medium.
-
Mix the cell suspension with Matrigel® on ice.
-
Plate droplets of the Matrigel®-cell mixture into a pre-warmed culture plate.
-
Allow the Matrigel® to solidify at 37°C.
-
Overlay the Matrigel® domes with organoid culture medium supplemented with growth factors and ROCK inhibitor.
-
Culture the organoids at 37°C in a CO₂ incubator, changing the medium every 2-3 days.
-
Once organoids are established, they can be treated with this compound to assess its effects on organoid growth, viability, and immune cell interactions within the co-culture models.
Visualizations
The following diagrams illustrate the RIP1 signaling pathway, the mechanism of this compound, and a typical experimental workflow.
Caption: The RIP1 signaling pathway leading to cell survival or necroptosis.
Caption: Mechanism of action of this compound in inhibiting RIPK1.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a highly potent and selective RIPK1 inhibitor that effectively blocks the necroptotic signaling pathway. Its ability to modulate the tumor microenvironment highlights its potential as a novel therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on RIPK1-targeted therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of this compound in various solid tumors.[4]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
GSK3145095: A Selective RIP1 Kinase Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways governing inflammation and programmed cell death, including necroptosis.[1][2] Its multifaceted role in these processes has implicated it in a range of human pathologies, from inflammatory diseases to cancer.[1][2] GSK3145095 is a potent, orally available small-molecule inhibitor of RIPK1, distinguished by its high selectivity and a unique allosteric mechanism of action.[1][3] This technical guide provides a comprehensive overview of this compound, consolidating key preclinical data, experimental methodologies, and the underlying biological rationale for its investigation as a therapeutic agent in oncology.
Mechanism of Action and Rationale
This compound functions as a type III kinase inhibitor, binding to an allosteric lipophilic pocket at the back of the ATP-binding site of RIPK1.[1] This binding mode confers exceptional kinase selectivity.[1][4] By inhibiting the kinase activity of RIPK1, this compound disrupts downstream signaling pathways that lead to necroptosis and inflammation.[1][3]
In the context of pancreatic cancer, RIPK1 is often overexpressed and contributes to an immunosuppressive tumor microenvironment.[5][6] Specifically, RIPK1 kinase activity in tumor-associated macrophages (TAMs) promotes an immune-tolerant phenotype, hindering the anti-tumor immune response.[5][6] Inhibition of RIPK1 by this compound has been shown to reprogram these TAMs towards an immunogenic phenotype, thereby enhancing T-cell-mediated tumor immunity.[5][6] This provides a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 therapy, to convert "cold," non-responsive tumors into "hot," immunologically active ones.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and preclinical pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 (nM) |
| Biochemical Kinase Assay | Recombinant Human RIPK1 | ADP-Glo | 6.3 |
| Cellular Necroptosis Assay | Human Monocytic U937 Cells | Cell Viability (ATP levels) | 1.6 |
| Cellular Necroptosis Assay | Human Monocytic U937 Cells | Cell Death (LDH release) | 0.5 |
| Cytokine Release Assay | Human Whole Blood | MIP-1β Production | 5 |
| Cytokine Release Assay | Monkey Whole Blood | MIP-1β Production | 16 |
Table 2: Kinase Selectivity of this compound
| Kinase Panel | Number of Kinases | This compound Concentration | Inhibition of other kinases | Selectivity Window |
| P33 Radiometric Assay (Reaction Biology Corp) | 359 | 10 µM | No significant inhibition | >1500-fold |
| KINOMEscan (DiscoveRx Corp) | 456 | 10 µM | No significant inhibition | >1500-fold |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance (% Liver Blood Flow) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | ≤35% | Moderate | Short to Moderate | Good |
| Dog | ≤35% | Moderate | Short to Moderate | Good |
| Monkey | ≤35% | Moderate | Short to Moderate | Good |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume assay plates (e.g., Greiner)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
To each well of a 384-well plate, add 3.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 3.5 µL of 25 nM (final concentration) RIPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 3.5 µL of ATP solution (final concentration to be optimized, e.g., near the Km for ATP).
-
Incubate the plate at room temperature for a specified duration (e.g., 1-5 hours).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.
Cellular Necroptosis Assay
This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.
Materials:
-
Human monocytic U937 cells or other suitable cell lines (e.g., HT-29)
-
Cell culture medium
-
Human TNF-α
-
SMAC mimetic (e.g., BV6 or RMT 5265)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-Oph)
-
This compound serially diluted in culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) for measuring ATP levels
-
LDH Cytotoxicity Assay Kit for measuring lactate dehydrogenase release
-
96-well clear-bottom assay plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability using either the CellTiter-Glo® assay (for ATP levels) or by collecting the supernatant to measure LDH release according to the manufacturer's instructions.
-
Calculate the percent protection for each compound concentration and determine the IC50 value.
Patient-Derived Organotypic Spheroids (PDOTS) Ex Vivo Culture
This protocol describes the evaluation of this compound on the tumor microenvironment of freshly resected human tumors.[1]
Materials:
-
Freshly resected human tumor tissue (e.g., pancreatic adenocarcinoma)
-
Culture medium
-
This compound or vehicle control
-
Flow cytometry antibodies for immune cell profiling (e.g., CD44, IFNγ, CD4, CD8, TNFα)
Procedure:
-
Prepare PDOTS from freshly resected tumors as previously described.[1]
-
Treat the PDOTS with this compound or a vehicle control.
-
Incubate the cultures for 3 days.
-
Harvest the PDOTS and dissociate them into a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of T-cell populations (e.g., effector-memory T cells, immunogenic CD4+ T cells, and cytolytic CD8+ T cells).
-
Acquire data on a flow cytometer and analyze the changes in immune cell populations between the this compound-treated and vehicle-treated samples.
Mandatory Visualizations
RIP1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival and inflammation or necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.
Caption: Simplified RIP1 signaling pathway upon TNFα stimulation.
Experimental Workflow for this compound Evaluation
This diagram outlines the typical experimental workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Logical Relationship of this compound's Anti-Tumor Activity
This diagram illustrates the logical flow of how this compound exerts its anti-tumor effects in the context of pancreatic cancer.
Caption: Logical relationship of this compound's anti-tumor mechanism.
Conclusion
This compound is a highly selective and potent RIPK1 kinase inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a novel therapeutic agent for solid tumors, particularly pancreatic cancer, by modulating the tumor immune microenvironment. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of RIPK1 inhibitors in oncology. The ongoing Phase 1 clinical trial will provide crucial insights into the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIP1 Kinase Drives Macrophage-Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIP1 Kinase Identified as Promising Therapeutic Target in Pancreatic Cancer [prnewswire.com]
GSK3145095 for pancreatic cancer research
An In-depth Technical Guide to GSK3145095 for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally active inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, developed for the treatment of pancreatic cancer and other solid tumors.[1][2] RIP1 kinase is a critical regulator of cell death and inflammation, and its inhibition presents a novel therapeutic strategy.[3] In pancreatic cancer, the tumor microenvironment is characterized by a significant immunosuppressive myeloid infiltrate, which is a major barrier to effective treatment, including immunotherapy.[4] this compound is designed to modulate this microenvironment, promoting a tumor-suppressive T-cell phenotype and potentially sensitizing tumors to immune checkpoint blockade.[1][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used in its preclinical evaluation.
Core Mechanism of Action
This compound is a Type III kinase inhibitor that binds to a unique allosteric lipophilic pocket adjacent to the ATP-binding site of RIP1 kinase.[1][5] This binding mode confers exquisite kinase selectivity.[1][3] The primary mechanism involves blocking the kinase-dependent functions of RIP1, which are central to the necroptosis pathway and inflammatory signaling.
Inhibition of Necroptosis
RIP1 kinase activity is a key driver of necroptosis, a form of programmed inflammatory cell death. Upon stimulation by factors like Tumor Necrosis Factor (TNF), RIP1 can form a complex called the necrosome with RIP3 and Mixed Lineage Kinase Domain-like protein (MLKL).[1][6] this compound directly inhibits the autophosphorylation of RIP1, preventing the formation of the active necrosome and blocking the necroptotic cell death pathway.[6]
Modulation of the Pancreatic Tumor Microenvironment (TME)
Recent findings suggest that RIP1 signaling in tumor-associated macrophages contributes to an immunosuppressive TME in pancreatic cancer, which confers resistance to immunotherapy.[1][3] By inhibiting RIP1 kinase, this compound is hypothesized to reprogram these myeloid cells. This shift leads to the differentiation of T-cells toward a tumor-suppressive phenotype, enhancing anti-tumor immunity and potentially synergizing with checkpoint inhibitors like anti-PD-1 antibodies.[4][7]
Quantitative Data Summary
The potency and activity of this compound have been characterized across various assays, from cell-free enzymatic activity to cellular and ex vivo models.
| Assay Type | Target/Model | Parameter | Value (IC50) | Reference |
| Enzymatic Assay | Cell-Free RIP1 Kinase | Kinase Inhibition | 6.3 nM | [2] |
| Cellular Assay | U937 Human Monocytes (TNF-induced Necroptosis) | Cell Viability (ATP) | 1.6 nM | [1] |
| Cell Death (LDH Release) | 0.5 nM | [1] | ||
| MIP-1β Production | 0.4 nM | [1] | ||
| Whole Blood Assay | Human Whole Blood (TNF-induced Necroptosis) | MIP-1β Inhibition | 5 nM | [1][3] |
| Monkey Whole Blood (TNF-induced Necroptosis) | MIP-1β Inhibition | 16 nM | [1][3] |
| Model | Treatment | Biomarker | Result | Reference |
| Ex Vivo PDOTs | 0.5 nM this compound (3 days) | CD3+ T-Cells | Fold change vs. vehicle | [1] |
| CD4+ T-Cells | Increased immunogenic phenotype | [5] | ||
| CD44+ Effector-Memory T-Cells | Increased production | [5] | ||
| CD8+ Cytolytic T-Cells | Trend toward increase (not significant) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols were key in the evaluation of this compound.
Cell-Free RIP1 Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory potency of this compound on RIP1 kinase.
-
Methodology:
-
This compound is prepared in assay buffer and serially diluted in a 1:1.5, 22-point titration, with a maximum final concentration of 3 µM.[2]
-
In a 384-well plate, 3.5 µL of each inhibitor concentration is combined with 3.5 µL of 25 nM (final concentration) RIP1 enzyme in assay buffer.[2]
-
The reaction is initiated by adding 3.5 µL of ATP solution (final concentration range 15.6 µM to 875 µM).[2]
-
The reaction proceeds for 5 hours at room temperature.[2]
-
Kinase activity is measured, likely via a luminescence-based assay quantifying remaining ATP. The IC50 value is calculated from the dose-response curve.
-
Cellular Necroptosis Assay (U937 Cells)
-
Objective: To measure the ability of this compound to block induced necroptosis in a human cell line.
-
Methodology:
-
U937 human monocytic cells are cultured under standard conditions.
-
To induce necroptosis, cells are stimulated with Tumor Necrosis Factor (TNF).[1]
-
To drive the signaling pathway exclusively toward necroptosis, apoptosis and NF-κB pathways are blocked by co-incubation with a pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk) and a SMAC mimetic (e.g., RMT 5265).[1]
-
Cells are treated with a dose range of this compound.
-
After incubation, endpoints are measured:
-
Patient-Derived Organoid Culture (PDOT) Assay
-
Objective: To assess the effect of this compound on immune cell phenotypes within a patient-relevant ex vivo tumor model.
-
Methodology:
-
PDOTs are prepared from freshly resected pancreatic adenocarcinoma patient tumors.[1]
-
Organoid cultures are incubated for 3 days with either a vehicle control or 0.5 nM this compound in the culture medium.[1]
-
Following treatment, cells are harvested and labeled with a panel of fluorescently-conjugated antibodies to detect T-cell markers. Key markers include CD3 (pan-T cells), CD4 (T helper cells), CD44 (effector-memory cells), and IFNγ (T-cell activation marker).[1]
-
Cell populations are analyzed by multi-color flow cytometry.
-
The percentage of cells expressing each marker in the vehicle-treated sample is set to 1, and the fold change in the presence of this compound is determined.[1]
-
Clinical Development
This compound advanced into a Phase 1/2 clinical trial (NCT03681951) to evaluate its safety, pharmacokinetics, and preliminary efficacy in adults with selected advanced solid tumors.[4][7]
-
Part 1: A dose-escalation study of this compound as a monotherapy in approximately 30 adults with advanced or metastatic pancreatic ductal adenocarcinoma (PDAC).[4][7]
-
Part 2: Planned to combine escalating doses of this compound with the anti-PD-1 antibody pembrolizumab in a broader population of solid tumors.[4][7]
Subsequent reports indicate that this clinical trial was terminated.[6][8]
Conclusion
This compound is a highly potent and selective RIP1 kinase inhibitor that demonstrated significant promise in preclinical models of pancreatic cancer. Its mechanism of action, centered on blocking necroptosis and reprogramming the immunosuppressive tumor microenvironment, provides a strong rationale for its development. The quantitative data from in vitro, cellular, and ex vivo patient-derived models support its on-target activity at nanomolar concentrations. While its clinical development was halted, the extensive preclinical data and detailed experimental protocols provide a valuable foundation for future research into RIP1 kinase inhibition as a therapeutic strategy for difficult-to-treat malignancies like pancreatic cancer.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Immunomodulatory effects of GSK3145095
An In-depth Technical Guide to the Immunomodulatory Effects of GSK3145095
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally available, potent, and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] As a key regulator of inflammation and cell death, RIPK1 has emerged as a significant therapeutic target in a range of pathologies, including immune-mediated inflammatory diseases and cancer.[3] this compound disrupts RIPK1-mediated signaling, leading to potential antineoplastic and immunomodulatory activities.[2] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound functions as a Type III kinase inhibitor, binding to an allosteric lipophilic pocket at the back of the ATP binding site of RIPK1.[4][5] This specific binding mode confers exquisite kinase specificity.[1][3] The primary immunomodulatory hypothesis is that by inhibiting RIPK1, this compound modulates the tumor microenvironment (TME) from an immunosuppressive to an immunogenic state. This is achieved by disrupting signaling pathways that lead to the recruitment of immunosuppressive cells and by promoting the activity of effector immune cells.[2][6]
The proposed mechanism involves the following key steps:
-
Inhibition of RIPK1 Kinase Activity : this compound directly binds to and inhibits the kinase function of RIPK1, a critical node in the necroptosis pathway and inflammatory signaling.[3][7]
-
Reduction of Immunosuppressive Cells : The inhibition of RIPK1 may reduce the C-X-C motif chemokine ligand 1 (CXCL1)-driven recruitment and migration of myeloid-derived suppressor cells (MDSCs) into the TME.[2]
-
Enhanced Anti-Tumor Immunity : By diminishing the presence of MDSCs, the TME becomes more permissive for the activity of effector cells such as Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs), enabling them to effectively target and eliminate cancer cells.[2]
-
Promotion of a Tumor-Suppressive T-cell Phenotype : Studies in pancreatic adenocarcinoma organ cultures have shown that this compound promotes a T-cell phenotype conducive to tumor suppression, including an increase in effector-memory T-cells and immunogenic CD4+ T-cells.[3][8]
Signaling and Experimental Diagrams
Below are visualizations of the key signaling pathways and experimental workflows associated with this compound.
Caption: Proposed immunomodulatory mechanism of this compound in the tumor microenvironment.
Caption: Action of this compound on the RIPK1-mediated necroptosis signaling pathway.
Caption: Experimental workflow for the in vitro RIP1 kinase inhibition assay.
Quantitative Data Summary
The potency and activity of this compound have been characterized in various assays. The key quantitative findings are summarized below.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Endpoint Measured | IC50 Value | Reference |
|---|---|---|---|---|
| Cell-Free Kinase Assay | Human RIPK1 | Kinase Inhibition | 6.3 nM | [1] |
| Human Whole Blood Assay | Human Whole Blood | Inhibition of MIP-1β | 5 nM | [4] |
| Monkey Whole Blood Assay | Monkey Whole Blood | Inhibition of MIP-1β | 16 nM | [4] |
| Cellular Necroptosis Assay | Human U937 cells | Blockage of Necrotic Death | 6.3 nM | [7] |
| Cellular Necroptosis Assay | Mouse L929 cells | Blockage of Necrotic Death | 1.3 μM |[7] |
Table 2: Phase 1 Clinical Trial (NCT03681951) Design Overview
| Trial Part | Population | Treatment Arms | This compound Dosing | Reference |
|---|---|---|---|---|
| Part 1 | Advanced/Metastatic PDAC | Monotherapy (Dose Escalation) | 100, 200, 400, 800, 1600 mg total daily dose | [9] |
| Part 2 | Selected Solid Tumors | Combination with Pembrolizumab (200 mg) | Dose Escalation | [6][9] |
| Part 3 | Selected Solid Tumors | Combination with Pembrolizumab (200 mg) | One or two dose levels from Part 2 | [6][9] |
| Part 4 | Selected Solid Tumors | Combination with other anticancer agents | One or more doses identified as safe in Part 1 |[6][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, based on publicly available information.
Protocol 1: In Vitro RIP1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK1 enzyme.
Materials:
-
This compound compound
-
Recombinant human RIPK1 enzyme
-
Assay Buffer (specific composition not detailed in sources)
-
Adenosine triphosphate (ATP)
-
384-well white low-volume Greiner plates
-
Plate reader for detecting kinase activity (e.g., luminescence-based)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and serially dilute it 1:1.5 in assay buffer to create a 22-point titration curve. The highest final concentration tested is 3 μM.[1]
-
Plate Setup: Add 3.5 μL of each this compound dilution to the wells of a 384-well plate.
-
Enzyme Addition: Add 3.5 μL of RIPK1 enzyme solution (prepared in assay buffer) to each well to achieve a final concentration of 25 nM.[1]
-
Reaction Initiation: Initiate the kinase reaction by adding 3.5 μL of ATP solution (prepared in assay buffer) to each well. The final ATP concentration should range from 15.6 μM to 875 μM.[1]
-
Incubation: Allow the reaction to proceed for 5 hours at room temperature.[1]
-
Data Acquisition: Measure the kinase activity using a suitable detection method (e.g., Kinase-Glo® Luminescent Kinase Assay, which measures remaining ATP).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Human Whole Blood Necroptosis Assay
Objective: To measure the potency of this compound in inhibiting the necroptosis pathway in a complex biological matrix.
Materials:
-
This compound compound
-
Freshly drawn human whole blood
-
Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., QVD-Oph or zVAD.fmk)
-
SMAC mimetic (e.g., RMT 5265)
-
Assay medium (e.g., RPMI-1640)
-
ELISA kit for Macrophage Inflammatory Protein-1 beta (MIP-1β)
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Blood Incubation: Dispense human whole blood into 96-well plates. Add the prepared this compound dilutions to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Necroptosis Induction: Add a cocktail of stimulants to the wells to induce necroptosis. The cocktail should contain TNFα, a pan-caspase inhibitor (to block apoptosis and shunt the pathway to necroptosis), and a SMAC mimetic (to antagonize cIAP proteins).[4]
-
Incubation: Incubate the plates for a defined period (e.g., 6-18 hours) at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant (plasma).
-
Cytokine Measurement: Quantify the concentration of MIP-1β in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.[4][8]
-
Data Analysis: Calculate the percentage of inhibition of MIP-1β release for each this compound concentration relative to vehicle-treated controls. Determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a highly potent RIPK1 inhibitor with a clear immunomodulatory mechanism of action that involves reshaping the tumor microenvironment to favor anti-tumor immunity. Its ability to reduce immunosuppressive cell infiltration and promote a tumor-suppressive T-cell phenotype underscores its potential as a novel cancer therapy, particularly in combination with checkpoint inhibitors like pembrolizumab.[3][6] The quantitative data demonstrates its high potency in both enzymatic and cellular systems. The ongoing clinical trials will be crucial in determining the safety and efficacy of this promising agent in patients with advanced solid tumors.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. | BioWorld [bioworld.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
In-Depth Technical Guide: GSK3145095 and its Effect on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3145095 is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Emerging preclinical evidence highlights its potential as a novel immunomodulatory agent capable of reprogramming the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. By targeting RIPK1, this compound disrupts key signaling pathways that contribute to immune tolerance, particularly within myeloid cell populations. This guide provides a comprehensive overview of the mechanism of action of this compound, its observed effects on the TME, and detailed experimental protocols for evaluating such effects, with a focus on patient-derived organotypic tumor spheroid (PDOTS) models.
Core Mechanism of Action: RIPK1 Inhibition
This compound is an orally available inhibitor of RIPK1 with a reported IC50 of 6.3 nM in cell-free assays.[1] RIPK1 is a critical kinase involved in the regulation of cellular inflammation and death. Its activity can lead to the formation of the necrosome, a protein complex that triggers necroptosis, a form of programmed necrosis.[2][3] In the context of the TME, particularly in cancers like pancreatic ductal adenocarcinoma (PDAC), RIPK1 signaling in tumor-associated macrophages (TAMs) has been shown to promote an immunosuppressive phenotype, thereby hindering anti-tumor immune responses.[2]
This compound functions by binding to RIPK1 and inhibiting its kinase activity. This disruption of RIPK1-mediated signaling is hypothesized to have a dual effect on the TME:
-
Modulation of Myeloid Cells: Inhibition of RIPK1 can reprogram TAMs towards a more immunogenic phenotype (MHCIIhiTNFα+IFNγ+), reducing their ability to suppress T-cell activity.[2] This may also decrease the recruitment of myeloid-derived suppressor cells (MDSCs).
-
Enhancement of T-Cell-Mediated Immunity: By alleviating myeloid-derived immunosuppression, this compound indirectly promotes the activation and infiltration of cytotoxic T lymphocytes (CTLs) and helper T cells into the tumor.
Data Presentation: Effects on the Tumor Microenvironment
Preclinical studies utilizing patient-derived organotypic tumor spheroids (PDOTS) have demonstrated the immunomodulatory effects of this compound (referred to as compound 6 in the primary literature). Treatment of PDOTS with this compound resulted in a significant shift in the composition of tumor-infiltrating lymphocytes (TILs), indicative of a more active anti-tumor immune environment.
| Cell Population | Marker | Effect of this compound | Quantitative Change | Statistical Significance | Reference |
| Effector-Memory T cells | CD44+ | Increase | Data in Supplementary Info | Significant | [2] |
| Immunogenic CD4+ T cells | IFNγ+ | Increase | Data in Supplementary Info | Significant | [2] |
| CD8+ Cytolytic T cells | CD8+ | Trend towards increase | Not Statistically Significant | N/A | [2] |
| TNFα Expression | TNFα | Trend towards increase | Not Statistically Significant | N/A | [2] |
Note: The primary publication indicates that the quantitative data for the significant increases are available in the supplementary information; however, this information was not publicly accessible at the time of this guide's compilation.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of RIPK1 in necroptosis and inflammatory signaling and the mechanism of this compound action.
References
Unraveling the Therapeutic Potential of GSK3145095: A Technical Guide for Researchers
An In-depth Examination of a Selective RIPK1 Inhibitor for Oncological Applications
This technical guide provides a comprehensive overview of GSK3145095, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), for researchers, scientists, and drug development professionals. This document delves into the molecule's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound is an orally available small-molecule inhibitor of RIPK1 with potential antineoplastic and immunomodulatory activities.[1] RIPK1 is a crucial kinase that plays a pivotal role in inflammation and programmed cell death pathways, including necroptosis.[2][3] In the context of cancer, particularly pancreatic cancer, RIPK1 signaling has been implicated in creating an immunosuppressive tumor microenvironment (TME).[4]
The therapeutic rationale for this compound centers on its ability to disrupt RIPK1-mediated signaling. This disruption is thought to reduce the recruitment and migration of myeloid-derived suppressor cells (MDSCs) into the TME, which are driven by C-X-C motif chemokine ligand 1 (CXCL1).[1] By mitigating the immunosuppressive effects of MDSCs, this compound may unleash the anti-tumor activity of effector immune cells such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1] Furthermore, preclinical evidence suggests that RIPK1 inhibition can promote a tumor-suppressive T cell phenotype and sensitize tumors to immune checkpoint blockade, such as with anti-PD-1 therapy.[2][4][5]
The development of this compound for oncology indications was driven by the need for a RIPK1 inhibitor with a distinct safety and dosing profile compared to those developed for chronic inflammatory diseases.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various assays.
| Parameter | Value | Assay/Species | Reference |
| In Vitro Potency | |||
| RIPK1 IC₅₀ | 6.3 nM | Cell-free assay | [6] |
| MIP-1β IC₅₀ | 5 nM | Human whole blood stimulation assay | [5] |
| MIP-1β IC₅₀ | 16 nM | Monkey whole blood stimulation assay | [5] |
| Necrotic Death IC₅₀ | 6.3 nM | Human U937 cells | [3] |
| Necrotic Death IC₅₀ | 1.3 µM | Mouse L929 cells | [3] |
| Pharmacokinetics | |||
| Terminal Half-life (t½) | ~3.3 hours | Human (predicted) | [2][5] |
| Clearance | Low | Rat, Dog, Monkey | [2][5] |
| Volume of Distribution | Moderate | Rat, Dog, Monkey | [2][5] |
| Oral Bioavailability | Good | Rat, Dog, Monkey | [2][5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
In Vitro RIPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against RIPK1 kinase.
Methodology:
-
This compound is prepared in an appropriate assay buffer and serially diluted to create a 22-point titration curve, with a high final concentration of 3 µM.[6]
-
In a 384-well white low volume Greiner plate, 3.5 µL of each inhibitor concentration is added.[6]
-
To this, 3.5 µL of 25 nM (final concentration) RIPK1 enzyme in assay buffer is added.[6]
-
The reaction is initiated by the addition of 3.5 µL of ATP solution (final concentrations ranging from 15.6 µM to 875 µM).[6]
-
The reaction is allowed to proceed for 5 hours at room temperature.[6]
-
The kinase activity is measured, and the IC₅₀ value is calculated from the resulting dose-response curve.
Human Whole Blood Stimulation Assay
Objective: To assess the potency of this compound in a cellular context by measuring the inhibition of necroptosis-induced cytokine production.
Methodology:
-
The necroptosis pathway in human whole blood is activated by stimulation with Tumor Necrosis Factor (TNF).[5]
-
To induce necroptosis, the stimulation is performed in the presence of a caspase inhibitor (QVD-Oph or zVAD-fmk) and a SMAC mimetic (RMT 5265).[5]
-
This compound is added at varying concentrations to determine its inhibitory effect.[5]
-
The potency of this compound is determined by measuring the inhibition of the inflammatory cytokine MIP-1β.[5]
-
The IC₅₀ value is calculated based on the concentration-dependent inhibition of MIP-1β production.[5]
Pharmacokinetic Studies in Preclinical Species
Objective: To evaluate the pharmacokinetic profile of this compound in rat, dog, and monkey.
Methodology:
-
For intravenous (IV) studies, this compound is formulated in 20% Cavitron and 5% DMSO in PBS.[2][5]
-
For oral (PO) studies, the vehicle used is 6% Cavitron and 5% DMSO in PBS.[2][5]
-
Following administration, blood samples are collected at various time points.
-
Plasma concentrations of this compound are determined using a validated analytical method.
-
Pharmacokinetic parameters, including clearance, volume of distribution, terminal half-life, and oral bioavailability, are calculated from the plasma concentration-time data.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and the clinical trial design for this compound.
Caption: Simplified RIPK1 signaling cascade and the inhibitory action of this compound.
Caption: Overview of the four-part Phase 1/2 clinical trial design for this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent in oncology, particularly for pancreatic cancer, through its potent and selective inhibition of RIPK1. The preclinical data highlights its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. The ongoing Phase 1/2 clinical trial (NCT03681951) is crucial for evaluating the safety, pharmacokinetics, and clinical activity of this compound, both as a monotherapy and in combination with other anticancer agents like pembrolizumab.[7][8]
While the development of this compound was reportedly terminated at Phase 2, the insights gained from its investigation provide a valuable foundation for the continued exploration of RIPK1 inhibitors in oncology.[9][10] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to RIPK1 inhibition and exploring rational combination strategies to overcome resistance and enhance therapeutic efficacy. The complex role of RIPK1 in both promoting and suppressing tumorigenesis in different contexts warrants further investigation to fully harness the therapeutic potential of targeting this pathway.[11]
References
- 1. Facebook [cancer.gov]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ascopubs.org [ascopubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK3145095 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and programmed cell death. While this compound was primarily advanced into clinical trials for oncology indications, the therapeutic potential of RIPK1 inhibition in immune-mediated inflammatory diseases is of significant interest. This technical guide provides a comprehensive overview of the available data on this compound and related RIPK1 inhibitors in the context of inflammatory disease models. Due to a notable species-specific difference in potency, with significantly lower activity against rodent RIPK1, in vivo preclinical data for this compound in traditional inflammatory disease models are limited. This document summarizes the available quantitative in vitro and ex vivo data for this compound, preclinical data for a closely related tool compound, and detailed experimental protocols for key inflammatory disease models relevant to the study of RIPK1 inhibitors. Furthermore, this guide presents visualizations of the core signaling pathways regulated by RIPK1 to provide a deeper understanding of its mechanism of action.
Introduction to RIPK1 Inhibition in Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2] RIPK1 acts as a key signaling node, regulating pathways that lead to inflammation, apoptosis, and necroptosis—a form of programmed necrosis.[3][4] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]
The kinase activity of RIPK1 is essential for the induction of necroptosis and for driving inflammatory responses.[6] Therefore, inhibiting RIPK1 kinase activity with small molecules like this compound presents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled inflammation and cell death in these conditions.[2][3]
Quantitative Data for this compound and Related Compounds
While in vivo data for this compound in inflammatory disease models is scarce due to its reduced potency against rodent RIPK1, the available in vitro and ex vivo data demonstrate its potent inhibition of the RIPK1 pathway in primate cells.[2] Additionally, preclinical data from a related tool compound, GSK547, in a mouse model of colitis, provide valuable insights into the potential efficacy of this class of RIPK1 inhibitors.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay System | Cell Type | Stimulation | Readout | IC50 (nM) | Reference |
| Necroptosis Assay | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | Cell Viability (ATP levels) | 1.6 | [2] |
| Necroptosis Assay | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | Cell Death (LDH release) | 0.5 | [2] |
| Cytokine Production | Human U937 cells | TNFα + SMAC mimetic + Caspase inhibitor | MIP-1β Production | 0.4 | [2] |
| Human Whole Blood Assay | Human Whole Blood | TNFα + SMAC mimetic + Caspase inhibitor | MIP-1β Production | 5 | [2][5] |
| Monkey Whole Blood Assay | Monkey Whole Blood | TNFα + SMAC mimetic + Caspase inhibitor | MIP-1β Production | 16 | [2][5] |
| Necroptosis Assay | Mouse L929 cells | TNFα | Cell Death | 1300 | [2] |
Table 2: Preclinical Efficacy of GSK547 (a RIPK1 inhibitor tool compound) in a Mouse Model of Colitis
| Animal Model | Treatment | Key Findings | Reference |
| CD4+CD45RBhigh T-cell transfer model of colitis | GSK547 | Significantly prevented body weight loss compared to vehicle. | [1] |
Experimental Protocols for Key Inflammatory Disease Models
The following are detailed methodologies for standard preclinical models used to evaluate the efficacy of anti-inflammatory compounds. While not specific to this compound due to the aforementioned species selectivity, these protocols are representative of the experimental designs in which a RIPK1 inhibitor with rodent potency would be tested.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).
-
Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
-
Treatment:
-
Initiate treatment with the test compound (e.g., a RIPK1 inhibitor) or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Administer the compound daily via the desired route (e.g., oral gavage).
-
-
Assessment:
-
Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
-
Measure paw thickness using a caliper.
-
At the end of the study (e.g., Day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the clinical and histological features of human ulcerative colitis.
Materials:
-
C57BL/6 mice, 8-12 weeks old
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Drinking water
Protocol:
-
Induction of Colitis:
-
Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Replace the DSS solution with regular drinking water after the induction period.
-
-
Treatment:
-
Begin treatment with the test compound or vehicle control either prophylactically (at the start of DSS administration) or therapeutically (after the onset of clinical signs).
-
Administer the compound daily.
-
-
Assessment:
-
Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and measure the colon length.
-
Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Analyze colon tissue for myeloperoxidase (MPO) activity as a measure of neutrophil infiltration and for the expression of pro-inflammatory cytokines.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model recapitulates many features of human psoriasis, including epidermal hyperplasia, and infiltration of immune cells.
Materials:
-
BALB/c or C57BL/6 mice, 8-12 weeks old
-
Imiquimod cream (5%)
-
Calipers
Protocol:
-
Induction of Psoriasis-like Lesions:
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
-
Treatment:
-
Administer the test compound or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) or topically, starting from the first day of imiquimod application.
-
-
Assessment:
-
Measure ear thickness and back skin thickness daily using a caliper.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) using a clinical scoring system (e.g., Psoriasis Area and Severity Index - PASI).
-
At the end of the study, collect skin samples for histological analysis of epidermal thickness (acanthosis) and immune cell infiltration.
-
Analyze skin tissue for the expression of psoriasis-related cytokines (e.g., IL-17, IL-23).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and a typical experimental workflow for evaluating a therapeutic candidate in a preclinical model.
Caption: RIPK1 Signaling Pathways in Inflammation and Cell Death.
Caption: Preclinical Evaluation Workflow for a Therapeutic Candidate.
Conclusion
This compound is a potent inhibitor of RIPK1, a key regulator of inflammatory and cell death pathways. While its clinical development has been focused on oncology, the compelling rationale for RIPK1 inhibition in inflammatory diseases remains. The significant species selectivity of this compound has limited its preclinical evaluation in traditional rodent models of inflammation. However, the available in vitro and ex vivo data in primate systems, along with data from related compounds, support the continued investigation of RIPK1 inhibitors for immune-mediated inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of this important target class. Future research with RIPK1 inhibitors possessing favorable cross-species potency will be crucial to fully validate the role of this pathway in various inflammatory conditions.
References
- 1. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Exquisite Selectivity of GSK3145095: A Technical Overview of Cellular Targets Beyond RIP1
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the cellular target profile of GSK3145095, a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). While the primary pharmacology of this compound revolves around its high-affinity binding to RIPK1, a comprehensive understanding of its potential off-target interactions is critical for its clinical development and therapeutic application. This document summarizes the extensive kinase selectivity profiling undertaken for this compound, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound was designed to be a highly selective inhibitor of RIPK1, and extensive screening has substantiated this design objective. Tested at a high concentration against a broad swath of the human kinome, this compound demonstrates a remarkable lack of significant off-target activity. This "mono-kinase selectivity" is a key attribute of the molecule, minimizing the potential for off-target-driven adverse effects. This guide presents the data from these comprehensive screening panels, which collectively assayed the activity of this compound against over 800 kinases. The data unequivocally indicates that, beyond RIPK1, there are no other significant cellular kinase targets of this compound.
Quantitative Analysis of Kinase Selectivity
The selectivity of this compound was rigorously evaluated through two distinct and comprehensive kinase screening platforms: a P33 radiolabeled assay screen by Reaction Biology Corp and a competition binding assay, KINOMEscan, by DiscoveRx Corp. In both extensive panels, this compound was tested at a concentration of 10 μM.[1][2]
The results from these screens were unambiguous: this compound showed no inhibition of any kinase other than its intended target, RIPK1.[1][2] This represents a greater than 1500-fold selectivity window when compared to its potent inhibition of RIPK1, which has an IC50 of 6.3 nM.[1][2]
The following tables summarize the findings from these comprehensive screens. Given the lack of off-target hits, the tables are presented to highlight the breadth of the kinases screened and the uniform lack of significant inhibition.
Table 1: Summary of Kinome-Wide Selectivity Screening of this compound
| Parameter | Reaction Biology Corp Screen | DiscoveRx KINOMEscan |
| Assay Principle | P33 Radiolabeled Kinase Assay | Competition Binding Assay |
| Number of Kinases | 359 | 456 |
| This compound Conc. | 10 μM | 10 μM |
| Off-Target Hits (>50% inhibition) | 0 | 0 |
Table 2: Representative List of Kinases with No Significant Inhibition by this compound (at 10 μM)
| Kinase Family | Representative Kinases Screened (Partial List) |
| Tyrosine Kinases (TK) | ABL1, ALK, EGFR, ERBB2, FGFR1/2/3/4, JAK1/2/3, MET, SRC, VEGFR1/2/3 |
| Serine/Threonine Kinases (STE) | MAP2K1/2/3/4/5/6/7, MAP3K1/2/3/4/5, PAK1/2/3/4/5/6 |
| CMGC Group | CDK1/2/4/5/6/7/9, GSK3A/3B, MAPK1/3/4/7/8/9/10/11/12/13/14 |
| AGC Group | AKT1/2/3, PKA, PKG1/2, ROCK1/2 |
| CAMK Group | CAMK1/2/4, DAPK1/2/3, MELK, AMPK (PRKAA1) |
| Atypical Kinases | PIK3CA/B/D/G, MTOR, ATM, ATR |
Note: This is a partial list to illustrate the diversity of kinases screened. The full panels covered a comprehensive representation of the human kinome.
Experimental Protocols
The robust assessment of this compound's selectivity was made possible by the application of two gold-standard methodologies in kinase inhibitor profiling.
Reaction Biology Corp P33 Radiolabeled Kinase Assay
This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the target kinase.
-
Methodology:
-
The specific kinase, its corresponding substrate, and any necessary cofactors are prepared in a reaction buffer (typically including 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, and stabilizing agents).
-
This compound (at 10 μM in 1% DMSO) or vehicle control is added to the kinase/substrate mixture.
-
The enzymatic reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., P81 phosphocellulose) which binds the phosphorylated substrate.
-
The filter is washed to remove unincorporated [γ-33P]ATP.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
The percentage of remaining kinase activity in the presence of this compound is calculated relative to the vehicle control.
-
DiscoveRx KINOMEscan™ Competition Binding Assay
This technology utilizes a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified via qPCR of a DNA tag fused to the kinase.
-
Methodology:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) are combined.
-
If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The solid support with the immobilized ligand is washed to remove any unbound kinase.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
A low qPCR signal indicates strong binding of the test compound to the kinase, while a high signal indicates weak or no binding.
-
Results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO. A low percentage of control indicates significant inhibition of binding.
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of this compound's activity and the methods used to assess its selectivity, the following diagrams are provided.
Conclusion
The comprehensive kinase selectivity profiling of this compound demonstrates its remarkable specificity for its intended target, RIPK1. The lack of any significant off-target kinase inhibition at a high concentration (10 μM) across more than 800 kinases provides a strong safety and efficacy rationale for its development. This high degree of selectivity is attributed to its type III binding mode, where it occupies an allosteric pocket on RIPK1 that is not highly conserved across the kinome. For researchers and clinicians, this "mono-kinase selectivity" is a critical feature, suggesting that the observed biological and clinical effects of this compound can be confidently attributed to the inhibition of RIPK1 signaling. Future studies may explore non-kinase targets, but based on current extensive data, this compound stands as a paradigm of a highly selective kinase inhibitor.
References
Methodological & Application
Application Notes: In Vitro Profiling of GSK3145095, a RIPK1 Kinase Inhibitor
Introduction
GSK3145095 is a potent, selective, and orally available small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical kinase involved in regulating cellular pathways of inflammation and programmed cell death, including necroptosis.[3][4] Inhibition of RIPK1 has emerged as a promising therapeutic strategy for various human pathologies, including immune-mediated inflammatory diseases and cancers like pancreatic adenocarcinoma.[3][4][5] In oncology, this compound may disrupt RIPK1-mediated signaling that leads to the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor activity of effector immune cells.[2]
These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.
Mechanism of Action
This compound is a Type III inhibitor that binds to a small allosteric lipophilic pocket adjacent to the ATP-binding site of the RIPK1 kinase domain.[5] This binding is mutually exclusive with ATP and effectively blocks the kinase's catalytic activity.[6] In cellular signaling, TNFα binding to its receptor (TNFR1) can trigger the formation of a signaling complex (Complex I) that activates pro-survival pathways like NF-κB.[7] However, under conditions where apoptosis is inhibited, RIPK1 can form a complex with RIPK3, known as the necrosome, which initiates a programmed form of necrosis called necroptosis.[6] this compound potently inhibits this kinase-dependent step, blocking necroptosis and subsequent inflammatory responses.[1][6]
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis signaling cascade.
Data Presentation: Potency and Selectivity
This compound demonstrates potent inhibition of RIPK1 across biochemical and cellular assays with high selectivity.
| Assay Type | System/Cell Line | Endpoint Measured | IC₅₀ Value |
| Biochemical Assay | Cell-free (Primate RIPK1) | Kinase Activity | 6.3 nM |
| Cell-free (Non-primate RIPK1) | Kinase Activity | >2.4 µM (>380-fold) | |
| Cellular Assays | Human U937 Monocytes | Necroptosis Blockade | 6.3 nM |
| Human Primary Neutrophils | Cell Viability (ATP) | 1.6 nM | |
| Human Primary Neutrophils | Cell Death (LDH Release) | 0.5 nM | |
| Human Primary Neutrophils | MIP-1β Production (mRNA) | 0.4 nM | |
| Human Whole Blood | MIP-1β Inhibition | 5 nM | |
| Monkey Whole Blood | MIP-1β Inhibition | 16 nM | |
| Mouse L929 Fibrosarcoma | Necroptosis Blockade | 1.3 µM (>340-fold) | |
| Kinase Selectivity | Kinase Panel (359 kinases) | Kinase Activity | No inhibition at 10 µM |
| KINOMEscan (456 kinases) | Competition Binding | No inhibition at 10 µM |
Data compiled from references[1][3][6][8][9].
Experimental Protocols
Protocol 1: RIPK1 Biochemical Kinase Assay
This protocol describes a cell-free biochemical assay to determine the direct inhibitory activity of this compound on RIPK1 kinase.
Caption: Workflow for the RIPK1 biochemical kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 22-point serial dilution of this compound in assay buffer, starting from a high concentration of 3 µM with a 1:1.5 dilution factor.[1]
-
Plate Compound: Add 3.5 µL of each inhibitor concentration to the wells of a white, low-volume 384-well Greiner plate.[1] Include appropriate vehicle (e.g., DMSO) and no-enzyme controls.
-
Enzyme Addition: Add 3.5 µL of RIPK1 enzyme solution (prepared at 2x final concentration, e.g., 50 nM) to each well. The final enzyme concentration will be 25 nM.[1]
-
Reaction Initiation: To initiate the kinase reaction, add 3.5 µL of ATP solution (prepared at 2x final concentration, e.g., 31.2 µM) to each well. The final ATP concentration should be near its Km value (e.g., 15.6 µM).[1]
-
Incubation: Allow the reaction to proceed for 5 hours at room temperature.[1]
-
Detection: Stop the reaction and quantify the amount of ADP produced using a suitable detection kit, such as the ADP-Glo™ Kinase Assay (Promega), following the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Necroptosis Assay (U937 Cells)
This protocol measures the ability of this compound to protect human U937 monocytic cells from induced necroptosis.
Caption: Workflow for the cell-based necroptosis inhibition assay in U937 cells.
Methodology:
-
Cell Plating: Seed human U937 cells into 96-well cell culture plates at an appropriate density and allow them to attach or acclimate overnight.
-
Compound Treatment: Pre-treat the cells with serially diluted this compound for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of reagents to the media. This cocktail blocks alternative cell death and survival pathways, forcing the TNF response towards necroptosis.[6][9]
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.[8]
-
Endpoint Measurement: Assess cell viability and/or death using two complementary methods:
-
Cell Viability: Measure intracellular ATP levels using a luminescent assay like CellTiter-Glo® (Promega). A decrease in luminescence indicates cell death.[6][8]
-
Cell Death: Measure the release of lactate dehydrogenase (LDH) into the supernatant, which is an indicator of compromised cell membrane integrity, using a commercially available LDH cytotoxicity assay kit.[6][8]
-
-
Data Analysis: Normalize the data to untreated and vehicle-treated stimulated controls. Plot the dose-response curve to calculate the IC₅₀ value for the inhibition of necroptosis.
Protocol 3: Cytokine Release Assay (Human Whole Blood)
This protocol assesses the efficacy of this compound in a more physiologically relevant matrix by measuring the inhibition of the inflammatory cytokine MIP-1β in stimulated human whole blood.
Caption: Workflow for the whole blood cytokine release (MIP-1β) inhibition assay.
Methodology:
-
Blood Collection: Collect fresh human whole blood using an appropriate anticoagulant (e.g., heparin).
-
Plating and Dosing: Aliquot the blood into 96-well plates and add serially diluted this compound.
-
Stimulation: Add the necroptosis-inducing stimuli cocktail (TNFα, SMAC mimetic, and a caspase inhibitor like QVD-Oph or zVAD.fmk) to activate the RIPK1-dependent pathway.[6][9]
-
Incubation: Incubate the plates for an appropriate time (e.g., 6-24 hours) at 37°C.
-
Plasma Isolation: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of Macrophage Inflammatory Protein-1 beta (MIP-1β) in the plasma using a validated immunoassay method, such as an ELISA or a multiplex bead-based assay (e.g., Luminex).[6]
-
Data Analysis: Calculate the percent inhibition of MIP-1β production at each inhibitor concentration compared to the stimulated vehicle control. Determine the IC₅₀ from the resulting dose-response curve.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK3145095 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the use of GSK3145095, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments. The information provided is intended to guide researchers in designing and executing experiments to study the effects of this compound on cellular signaling pathways, particularly necroptosis.
Introduction
This compound is an orally active small molecule inhibitor of RIPK1 with a reported IC50 of 6.3 nM in a cell-free assay.[1] It functions by blocking the kinase activity of RIPK1, a critical mediator of inflammatory signaling and regulated cell death pathways, including necroptosis.[2][3] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of various diseases, including inflammatory disorders and cancer.[3][4] this compound has been investigated for its potential antineoplastic and immunomodulatory activities.[1][2]
Mechanism of Action
This compound disrupts RIPK1-mediated signaling, which can inhibit the recruitment and migration of immunosuppressive cells in the tumor microenvironment.[2] In the context of necroptosis, upon stimulation with factors like Tumor Necrosis Factor-alpha (TNFα), RIPK1 is a key component of the necrosome, a signaling complex that also includes RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL).[4] The kinase activity of RIPK1 is essential for the activation of this pathway. By inhibiting RIPK1 kinase activity, this compound blocks the downstream signaling cascade that leads to necroptotic cell death.
Signaling Pathway
The diagram below illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the point of intervention for this compound.
Caption: TNFα-induced necroptosis pathway and inhibition by this compound.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
| Cell Line | Assay Type | Endpoint | IC50 | Reference |
| U937 (Human) | Necroptosis | Cell Viability (ATP) | 1.6 nM | [4][5] |
| U937 (Human) | Necroptosis | Cell Death (LDH release) | 0.5 nM | [4][5] |
| U937 (Human) | Necroptosis | MIP-1β Production | 0.4 nM | [4][5] |
| L929 (Mouse) | Necroptosis | Cell Viability | 1.3 µM | [5][6] |
| Human Whole Blood | Cytokine Release | MIP-1β Inhibition | 5 nM | [4] |
| Monkey Whole Blood | Cytokine Release | MIP-1β Inhibition | 16 nM | [4] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in U937 Cells
This protocol describes a method to induce necroptosis in the human monocytic cell line U937 and to assess the inhibitory effect of this compound. Necroptosis is induced by stimulating the cells with TNFα in the presence of a SMAC mimetic and a pan-caspase inhibitor.
Materials:
-
U937 cells (ATCC® CRL-1593.2™)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Recombinant Human TNFα
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK or Q-VD-OPh)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
LDH-Glo™ Cytotoxicity Assay (Promega)
-
Microplate reader (luminescence capable)
Experimental Workflow:
Caption: General experimental workflow for assessing this compound activity.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well clear-bottom black plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a 2-fold or 3-fold serial dilution to generate a dose-response curve (e.g., from 1 µM down to the pM range).
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents in culture medium. The final concentrations may need to be optimized for your specific experimental conditions, but a starting point is:
-
TNFα: 10-100 ng/mL
-
SMAC mimetic: 100-500 nM
-
Pan-caspase inhibitor (Q-VD-OPh): 5-20 µM
-
-
Add the necroptosis-inducing cocktail to the wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Cell Viability (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Measurement of Cell Death (LDH Release Assay):
-
Follow the manufacturer's protocol for the LDH-Glo™ Cytotoxicity Assay. This typically involves transferring a small aliquot of the cell culture supernatant to a new plate and adding the LDH detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-induced control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Assessment of Cytokine Inhibition
This protocol can be adapted from the necroptosis induction protocol to measure the inhibition of cytokine production, such as MIP-1β.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the culture supernatant without disturbing the cell pellet.
-
The concentration of MIP-1β in the supernatant can be quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the IC50 of this compound for the inhibition of cytokine production.
Concluding Remarks
These application notes and protocols provide a framework for investigating the cellular effects of this compound. It is important to note that optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, may vary between different cell lines and experimental setups. Therefore, it is recommended to perform initial optimization experiments to establish the most robust conditions for your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for GSK3145095 in U937 and L929 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3145095 is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of cellular inflammation and necroptosis.[1] With a half-maximal inhibitory concentration (IC50) of 6.3 nM for human RIPK1, this compound offers a powerful tool for investigating the role of RIPK1-mediated signaling pathways in various cellular contexts. These application notes provide detailed protocols for utilizing this compound in the human monocytic U937 and murine fibrosarcoma L929 cell lines, two common models for studying necroptosis.
This compound acts as a type III kinase inhibitor, binding to an allosteric pocket near the ATP-binding site of RIPK1.[2][3] This specific mode of action prevents the kinase activity of RIPK1, which is essential for the induction of necroptosis, a form of programmed cell death. By inhibiting RIPK1, this compound can effectively block the downstream signaling cascade involving RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, ultimately preventing cell lysis.[3]
It is important to note the significant species selectivity of this compound. The compound is substantially more potent in human cells compared to murine cells. This is reflected in its IC50 values for blocking TNF-induced necroptosis: 6.3 nM in U937 cells (human) versus 1.3 µM in L929 cells (mouse).[3] This key difference must be considered when designing and interpreting experiments in these two cell lines.
Data Presentation
The following tables summarize the key quantitative data for this compound in U937 and L929 cell lines based on available literature.
Table 1: In Vitro Potency of this compound
| Parameter | U937 (Human) | L929 (Murine) | Reference |
| IC50 (RIPK1 Kinase Inhibition) | 6.3 nM | >380-fold less potent than human | |
| IC50 (Blockage of Necrotic Death) | 6.3 nM | 1.3 µM | [3] |
| IC50 (Cell Viability - ATP Levels) | 1.6 nM | Not Reported | |
| IC50 (LDH Release) | 0.5 nM | Not Reported |
Table 2: Recommended Reagent Concentrations for Necroptosis Induction
| Reagent | U937 Cells | L929 Cells |
| TNF-α | 10 - 100 ng/mL | 10 - 100 ng/mL |
| SMAC Mimetic (e.g., Birinapant, SM-164) | 10 - 500 nM | 100 - 1000 nM |
| Pan-Caspase Inhibitor (e.g., z-VAD-fmk, QVD-Oph) | 5 - 20 µM | 10 - 50 µM |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for testing this compound.
Figure 1: Simplified TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.
Figure 2: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Cell Culture of U937 and L929 Cells
1.1. U937 Cell Culture
-
Cell Line: U937 (ATCC® CRL-1593.2™), human histiocytic lymphoma.
-
Growth Medium: RPMI-1640 medium (ATCC 30-2001) supplemented with 10% Fetal Bovine Serum (FBS; ATCC 30-2020).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: U937 cells are grown in suspension. Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[1] To subculture, centrifuge the cell suspension at approximately 150 x g for 5-10 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh growth medium at the desired seeding density.
1.2. L929 Cell Culture
-
Cell Line: L929 (ATCC® CCL-1™), mouse fibroblast.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM; ATCC 30-2003) supplemented with 10% Horse Serum.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: L929 cells are adherent. To subculture, aspirate the growth medium and wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS). Add Trypsin-EDTA solution and incubate until cells detach. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for plating.
Protocol 2: Induction of Necroptosis and Treatment with this compound
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials:
-
U937 or L929 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human or Mouse TNF-α (depending on the cell line)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
U937: Seed cells at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
L929: Seed cells at a density of 1 x 10^4 to 3 x 10^4 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a wide range of concentrations for initial experiments (e.g., 0.1 nM to 10 µM for U937; 10 nM to 100 µM for L929).
-
Pre-treatment with this compound: Add the desired volume of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.
-
Induction of Necroptosis: Prepare a cocktail of TNF-α, SMAC mimetic, and pan-caspase inhibitor in complete growth medium at 2x the final desired concentration. Add an equal volume of this cocktail to each well.
-
Suggested Final Concentrations for U937: 20 ng/mL TNF-α, 250 nM SMAC mimetic, 10 µM z-VAD-fmk.
-
Suggested Final Concentrations for L929: 50 ng/mL TNF-α, 500 nM SMAC mimetic, 20 µM z-VAD-fmk.
-
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C with 5% CO2. The optimal incubation time should be determined empirically.
-
Endpoint Measurement: Proceed to measure cell death using an appropriate assay, such as the LDH release assay (Protocol 3) or a cell viability assay (Protocol 4).
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, a hallmark of necroptosis.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
96-well assay plate (clear, flat-bottom)
-
Multichannel pipette
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells lysed with the lysis buffer provided in the kit.
-
-
Collect Supernatant: After the incubation period from Protocol 2, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Perform LDH Assay: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Read Absorbance: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 4: Cell Viability Assay (ATP-based, e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is indicative of metabolically active, viable cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well opaque-walled plate (for luminescence)
-
Luminometer
Procedure:
-
Equilibrate Plate and Reagent: After the incubation period from Protocol 2, allow the 96-well plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescence using a luminometer.
-
Calculate Viability: Cell viability is proportional to the luminescent signal. The results can be expressed as a percentage of the untreated control.
Conclusion
This compound is a valuable research tool for studying RIPK1-mediated necroptosis. The provided protocols offer a framework for utilizing this inhibitor in U937 and L929 cell lines. Researchers should carefully consider the species-specific potency of this compound and optimize experimental conditions, such as reagent concentrations and incubation times, for their specific experimental setup. The use of appropriate controls is crucial for the accurate interpretation of results.
References
Application of GSK3145095 in Patient-Derived Organotypic Spheroids (PDOTS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Organotypic Spheroids (PDOTS) are advanced three-dimensional (3D) in vitro culture systems that preserve the cellular heterogeneity and microenvironment of the original tumor tissue. These models are invaluable for preclinical drug evaluation, offering a more physiologically relevant platform compared to traditional 2D cell cultures. GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[1][2][3] Inhibition of RIPK1 kinase activity has been shown to modulate the tumor microenvironment, promoting an anti-tumor immune response, making it a promising therapeutic strategy in oncology.[4][5][6] Specifically, in ex vivo cultures of pancreatic adenocarcinoma, this compound has been demonstrated to encourage a tumor-suppressive T cell phenotype.[1][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDOTS models, enabling researchers to assess its efficacy and mechanism of action in a patient-relevant context.
Mechanism of Action: this compound
This compound is an orally available small-molecule inhibitor that potently targets the kinase activity of RIPK1 with an IC50 of 6.3 nM.[1] RIPK1 is a crucial signaling node that, depending on the cellular context, can initiate pathways leading to inflammation via NF-κB activation, apoptosis, or necroptosis.[5][8] In the tumor microenvironment, RIPK1 activity can contribute to an immunosuppressive landscape.[5][9] By inhibiting RIPK1 kinase activity, this compound can disrupt this signaling, leading to a shift towards a more immunogenic environment.[6][7] This includes the increased production of effector-memory T cells and immunogenic CD4+ T cells, which are critical for an effective anti-tumor immune response.[4][6]
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Cell/Model System | Reference |
| RIPK1 Kinase Inhibition IC50 | 6.3 nM | Cell-free assay | [1] |
| Cell Viability (ATP) IC50 | 1.6 nM | Human U937 cells (TNF-induced) | [7][10] |
| LDH Release IC50 | 0.5 nM | Human U937 cells (TNF-induced) | [7][10] |
| MIP-1β Production IC50 | 0.4 nM | Human U937 cells (TNF-induced) | [7][10] |
| Monkey Whole Blood IC50 | 16 nM | MIP-1β inhibition | [6] |
| Mouse L929 Cell IC50 | 1.3 µM | Necrotic death blockage | [3] |
The table below summarizes the reported effects of this compound on immune cell populations within PDOTS from various cancer types after a 3-day incubation with 0.5 nM of the compound.[6][7]
| Immune Cell Marker | Outcome | Cancer Types | Reference |
| CD44+ (Effector-Memory T cells) | Significantly Increased | Pancreatic, Colorectal, Breast, Gastric | [6] |
| IFNγ+ (Immunogenic CD4+ T cells) | Significantly Increased | Pancreatic, Colorectal, Breast, Gastric | [6] |
| CD8+ (Cytolytic T cells) | Trend towards increase (not significant) | Pancreatic, Colorectal, Breast, Gastric | [6] |
| TNFα Expression | Trend towards increase (not significant) | Pancreatic, Colorectal, Breast, Gastric | [6] |
Experimental Protocols
Protocol 1: Generation of Patient-Derived Organotypic Spheroids (PDOTS)
This protocol outlines the procedure for establishing PDOTS from fresh tumor tissue, adapted from established methods.
Materials:
-
Fresh tumor tissue in collection medium (e.g., DMEM/F12 with antibiotics) on ice.
-
Digestion Buffer: Collagenase Type IV (1000 U/mL), Dispase (2.4 U/mL), and DNase I (200 U/mL) in HBSS.
-
Wash Buffer: Advanced DMEM/F12 with 1% BSA and antibiotics.
-
Extracellular Matrix (ECM): Matrigel® or similar basement membrane extract.
-
PDOTS Culture Medium: Advanced DMEM/F12 supplemented with B27, N2, 10 mM HEPES, 2 mM GlutaMAX, 100 U/mL Penicillin-Streptomycin, 10 ng/mL EGF, 10 ng/mL FGF-basic, and 10 µM Y-27632 (ROCK inhibitor, for initial culture).
-
Sterile cell culture plates, filters, scalpels, and consumables.
Procedure:
-
Tissue Preparation: In a sterile biosafety cabinet, wash the tumor tissue twice with ice-cold Wash Buffer. Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube containing pre-warmed Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Mechanical Dissociation: Gently pipette the digest up and down every 15 minutes to aid dissociation. Monitor the process to obtain small cell aggregates (spheroids of 40-100 µm), avoiding complete single-cell dissociation to preserve the native microenvironment.
-
Filtration and Washing: Quench the digestion by adding an equal volume of cold Wash Buffer. Pass the suspension through a 100 µm cell strainer to remove undigested tissue.
-
Spheroid Collection: Centrifuge the flow-through at 200 x g for 5 minutes at 4°C. Discard the supernatant and wash the spheroid-containing pellet twice with cold Wash Buffer.
-
Embedding in ECM: Resuspend the pellet in a small volume of PDOTS Culture Medium and count the spheroids. Centrifuge again and resuspend the pellet in the required volume of liquid ECM (on ice) to achieve the desired spheroid density.
-
Plating: Dispense 30-50 µL droplets of the spheroid-ECM suspension into the center of wells of a pre-warmed 24-well plate.
-
Solidification and Culture: Incubate the plate at 37°C for 20-30 minutes to solidify the ECM domes. Carefully add 500 µL of pre-warmed PDOTS Culture Medium to each well.
-
Maintenance: Culture the PDOTS at 37°C and 5% CO₂. Change the medium every 2-3 days. The ROCK inhibitor can be removed from the medium after the first 48 hours.
Protocol 2: this compound Treatment and Viability Assessment
This protocol describes how to treat established PDOTS with this compound and assess the impact on spheroid viability.
Materials:
-
Established PDOTS cultures (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
PDOTS Culture Medium.
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D).
-
Multi-well plate reader (luminometer).
-
White-walled, clear-bottom 96-well plates suitable for luminescence assays.
Procedure:
-
PDOTS Plating for Assay: After generation, plate PDOTS in ECM domes in a 96-well plate. Allow spheroids to stabilize for 48-72 hours.
-
Drug Preparation: Prepare a serial dilution of this compound in PDOTS Culture Medium. A common concentration range for dose-response analysis is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the appropriate this compound concentration or vehicle control to each well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3-6 days).
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent directly to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol details the method for analyzing changes in immune cell populations within PDOTS following treatment with this compound.
Materials:
-
Treated PDOTS cultures (from Protocol 2).
-
Cell Recovery Solution (e.g., Corning® Cell Recovery Solution).
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD44, IFNγ, TNFα).
-
Fixation/Permeabilization Buffer (for intracellular staining like IFNγ).
-
Flow cytometer.
Procedure:
-
Spheroid Retrieval: Add ice-cold Cell Recovery Solution to each well and incubate on ice for 30-60 minutes to dissolve the ECM. Pipette gently to collect the spheroids.
-
Dissociation to Single Cells: Transfer the spheroid suspension to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes. Resuspend the pellet in a dissociation buffer (e.g., TrypLE™ Express) and incubate at 37°C for 10-15 minutes, pipetting gently every 5 minutes until a single-cell suspension is achieved.
-
Cell Staining (Surface Markers):
-
Wash the cells with FACS Buffer and centrifuge.
-
Resuspend the cell pellet in FACS Buffer containing the antibody cocktail for surface markers (e.g., CD3, CD4, CD8, CD44).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
-
Fixation and Permeabilization (for Intracellular Markers):
-
If staining for intracellular targets (e.g., IFNγ, TNFα), resuspend the cells in Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in Permeabilization Buffer containing the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage of different immune cell populations.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIPK1 to modulate cell death and tumour microenvironment in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RIPK1 inhibition in malignant cells potentiates immunotherapy and radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK3145095 Administration in Rat and Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical administration of GSK3145095, a potent and selective RIP1 kinase inhibitor, in rat and dog models. The data and protocols are based on the findings from the study by Harris et al. (2019) titled "Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer."[1][2][3] this compound has been investigated for its potential in oncology, particularly pancreatic cancer.[1][2][3][4][5]
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of this compound (referred to as compound 6 in the primary literature) was assessed in both rat and dog models following intravenous (IV) and oral (PO) administration. The compound demonstrated low clearance and good oral bioavailability in these preclinical species.[1][2]
Table 1: Summary of Intravenous (IV) Pharmacokinetic Parameters of this compound in Rat and Dog Models [1][2]
| Parameter | Rat | Dog |
| Dose (mg/kg) | 1.0 | 1.1 |
| Clearance (Cl) (mL/min/kg) | 27 ± 5 | 9.8 ± 1.8 |
| Volume of Distribution (Vdss) (L/kg) | 1.8 | - |
| Terminal Half-Life (t½) (h) | - | - |
Data presented as mean ± standard deviation where available. Dashes indicate data not provided in the source.
Table 2: Summary of Oral (PO) Pharmacokinetic Parameters of this compound in Rat and Dog Models [1][2]
| Parameter | Rat | Dog |
| Dose (mg/kg) | 2.0 | - |
| Maximum Concentration (Cmax) (ng/mL) | - | - |
| Time to Maximum Concentration (Tmax) (h) | - | - |
| Area Under the Curve (AUC) (ng·h/mL) | - | - |
| Oral Bioavailability (%) | Good | Good |
Specific quantitative values for oral administration in dogs were not detailed in the primary publication, though good oral bioavailability was noted.[1][2]
Experimental Protocols
The following protocols are based on the methodologies described for the preclinical evaluation of this compound.[1][2]
In Vivo Pharmacokinetic Studies
-
Animal Models:
-
Male Sprague-Dawley rats.
-
Male Beagle dogs.
-
Note: Specific details on the age, weight, and health status of the animals were not provided in the referenced publication.
-
-
Housing and Acclimation:
-
Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Animals were acclimated to the facility before the study initiation.
-
-
Dosing Formulations:
-
Dosing Administration:
-
Intravenous: Administered as a bolus injection or infusion into a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
-
Oral: Administered via oral gavage.
-
-
Blood Sample Collection:
-
Serial blood samples were collected at predetermined time points post-dose.
-
Blood was collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Note: Specific details of the analytical method were not provided in the primary publication.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
-
Tissue Distribution Study (Rat)
A tissue distribution study was conducted in rats to understand the distribution of this compound into various organs.[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Intravenous infusion over 4 hours.
-
Sample Collection: At the end of the infusion, blood and various tissues (liver, kidney, colon, heart, skin) were collected.
-
Analysis: The concentration of this compound in blood and tissue homogenates was determined.
-
Findings: The compound showed higher concentrations in the liver and kidney (7–8-fold higher than blood) and comparable concentrations in the colon, heart, and skin (0.7–3-fold of blood levels).[1][2]
Visualizations
Signaling Pathway
This compound is an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator in the signaling pathways of programmed cell death (necroptosis) and inflammation.[2][4]
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo pharmacokinetic studies of this compound in rat and dog models.
Caption: General experimental workflow for pharmacokinetic studies of this compound.
Metabolic Pathways
This compound undergoes both Phase I and Phase II metabolism. The primary metabolic pathways identified in rat, monkey, and human hepatocytes are hydroxylation and glucuronidation.[1][2]
Caption: Primary metabolic pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Application Note: Preparation of GSK3145095 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3145095 is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of cell death and inflammation.[1] Due to its role in modulating necroptosis and inflammatory pathways, this compound is a valuable tool in research areas such as oncology and immune-mediated inflammatory diseases.[1][2] Accurate and reproducible experimental results depend on the correct preparation and storage of stock solutions. This document provides a detailed protocol for preparing a stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and handling of the compound.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₇F₂N₅O₂ | [3][4][5] |
| Molecular Weight | 397.38 g/mol | [3][4][5][6] |
| CAS Number | 1622849-43-7 | [3][4][6] |
| Appearance | White to off-white solid | [3][7] |
| Solubility in DMSO | ≥79 mg/mL (≥198.8 mM) | [3][4][6] |
| Purity | >98% (typical) |
Experimental Protocol
1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid inhalation, ingestion, or direct skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3. Stock Solution Preparation (Example: 10 mM)
This protocol describes the preparation of a 10 mM stock solution. The formula can be adjusted for any desired concentration.
Calculation:
The fundamental formula for calculating the required mass of the compound is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 397.38 g/mol × 1000 mg/g
-
Mass (mg) = 3.97 mg
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent moisture condensation.[8]
-
Weighing: Carefully weigh out 3.97 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial containing the powder. It is crucial to use newly opened or anhydrous DMSO, as absorbed moisture can significantly reduce the compound's solubility.[3][6][7]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Aiding Dissolution (if necessary): If precipitation or incomplete dissolution occurs, sonicate the vial in a water bath for 5-10 minutes.[3][4] Gentle warming can also be applied.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquoted stock solution in tightly sealed vials at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3][6]
4. Data Presentation: Stock Solution Preparation Table
The following table provides pre-calculated masses of this compound required for preparing common stock solution concentrations in 1 mL of DMSO.[3][4]
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.40 mg | 1.99 mg | 3.97 mg |
| 5 mM | 1.99 mg | 9.93 mg | 19.87 mg |
| 10 mM | 3.97 mg | 19.87 mg | 39.74 mg |
| 50 mM | 19.87 mg | 99.35 mg | 198.69 mg |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow for preparing the this compound stock solution.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Studying Necroptosis in Primary Cells using GSK3145095
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury.[1] Unlike apoptosis, which is an immunologically silent process, necroptosis is highly pro-inflammatory, leading to the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[1] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2]
GSK3145095 is a potent and selective inhibitor of RIPK1 kinase activity, a critical initiator of the necroptotic cascade.[3][4] By targeting RIPK1, this compound offers a powerful tool to dissect the role of necroptosis in various cellular contexts, particularly in primary cells which more closely mimic in vivo conditions. These application notes provide detailed protocols for utilizing this compound to study necroptosis in primary cells, including methods for inducing necroptosis, assessing cell viability, and analyzing key signaling events.
Mechanism of Action of this compound in Necroptosis
Under specific cellular conditions, such as treatment with Tumor Necrosis Factor-alpha (TNFα) in the presence of a caspase inhibitor, RIPK1 is activated through autophosphorylation.[5] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[6] RIPK3, in turn, phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to membrane disruption and cell death.[7] this compound acts as a specific inhibitor of RIPK1's kinase activity, thereby preventing the initial phosphorylation events required for necrosome formation and subsequent execution of necroptosis.[3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cell-based assays, including primary human cells. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant quantitative data.
| Cell Type/Assay | Parameter Measured | IC50 (nM) | Reference |
| Primary Human Neutrophils | Cell Viability (ATP levels) | 1.6 | [3][4] |
| Primary Human Neutrophils | Cell Death (LDH release) | 0.5 | [3][4] |
| Primary Human Neutrophils | MIP-1β Production | 0.4 | [3][4] |
| Human Whole Blood | MIP-1β Production | 5 | [3] |
| Monkey Whole Blood | MIP-1β Production | 16 | [3] |
| Human U937 Monocyte Cell Line | Necrotic Cell Death | 6.3 | [3] |
| Mouse L929 Fibrosarcoma Cell Line | Necrotic Cell Death | 1300 | [3] |
| Cell-free assay | RIP1 Kinase Activity | 6.3 | [8] |
Table 1: Inhibitory Activity of this compound in Cellular and Biochemical Assays
Experimental Protocols
Protocol 1: Induction of Necroptosis in Primary Human Neutrophils and Inhibition by this compound
This protocol describes the induction of necroptosis in primary human neutrophils using a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor, and the assessment of the inhibitory effect of this compound.
Materials:
-
Freshly isolated primary human neutrophils
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Human TNFα
-
SMAC mimetic (e.g., RMT 5265 or Birinapant)
-
Pan-caspase inhibitor (e.g., QVD-OPh or zVAD-fmk)
-
96-well flat-bottom cell culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed primary human neutrophils in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of culture medium.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
Induction of Necroptosis: Prepare a cocktail of necroptosis-inducing agents. A commonly used combination is TNFα (10-100 ng/mL), a SMAC mimetic (e.g., 100 nM RMT 5265), and a pan-caspase inhibitor (e.g., 20-50 µM QVD-OPh).[3][4][9]
-
Add the necroptosis-inducing cocktail to the wells.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific primary cell type.
-
Assessment of Necroptosis:
-
Cell Viability (ATP measurement): Follow the manufacturer's instructions for the CellTiter-Glo® assay to measure cellular ATP levels as an indicator of cell viability.
-
Cell Death (LDH release): Measure the release of lactate dehydrogenase (LDH) into the culture supernatant using an LDH cytotoxicity assay kit, following the manufacturer's protocol.[10]
-
Protocol 2: Western Blot Analysis of Necroptosis Signaling Proteins
This protocol details the detection of key phosphorylated proteins in the necroptosis pathway (p-RIPK1, p-RIPK3, p-MLKL) by Western blotting to confirm the mechanism of cell death and the inhibitory effect of this compound.
Materials:
-
Primary cells treated as described in Protocol 1
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358), and antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 15-30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying necroptosis inhibition.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Author Spotlight: THP-1 Macrophage Response to LPS/ATP — Unveiling the Pyroptosis, Apoptosis, and Necroptosis Spectrum [jove.com]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring pRIPK1 Inhibition by GSK3145095 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of regulated necrosis. A key event in the activation of RIPK1 is its autophosphorylation at Serine 166 (pRIPK1 Ser166), which serves as a crucial biomarker for its kinase activity.[4]
GSK3145095 is a potent and selective, orally available small-molecule inhibitor of RIPK1.[1][2][5] It has been shown to block RIPK1 kinase-dependent cellular responses, making it a valuable tool for studying the role of RIPK1 in various signaling pathways and a potential therapeutic agent in oncology and inflammatory diseases.[3][5] this compound has an in vitro IC50 of 6.3 nM for RIPK1.[1][2][5]
These application notes provide a detailed protocol for the detection of phosphorylated RIPK1 (pRIPK1) at Serine 166 by Western blot in cell lysates following treatment with this compound. This method allows for the direct assessment of the inhibitor's efficacy in a cellular context.
Signaling Pathway and Mechanism of Action
Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex.[6][7] In scenarios where apoptosis is inhibited (e.g., by caspase inhibitors), RIPK1 kinase activity is triggered, leading to its autophosphorylation at Ser166. This phosphorylation event is a critical step in the formation of the necrosome, a protein complex that executes necroptotic cell death. This compound specifically inhibits the kinase activity of RIPK1, thereby preventing the phosphorylation of Ser166 and blocking downstream necroptotic signaling.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-RIP (Ser166) (D1L3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TNF-α-Mediated RIPK1 Pathway Participates in the Development of Trigeminal Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK3145095 in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3145095 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[1][2] In the context of oncology, RIPK1 inhibition has emerged as a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. Specifically, inhibition of RIPK1 can reprogram tumor-associated macrophages to a more immunogenic phenotype, leading to enhanced T-cell activation and tumor suppression.[3][4][5] While this compound is in clinical development for treating solid tumors, a critical consideration for preclinical in vivo studies is its species selectivity. This compound shows significantly lower potency against non-primate RIPK1, making it unsuitable for efficacy studies in rodent models.[4] Therefore, for in vivo cancer studies in mice, a tool compound with high potency against murine RIPK1, GSK'547 (also known as GSK3540547A or compound 5), is utilized. This document provides detailed protocols for both in vivo studies using the tool compound GSK'547 and ex vivo studies using this compound with human patient-derived tumor tissues.
Data Presentation
Table 1: In Vivo Efficacy of GSK'547 in a Pancreatic Ductal Adenocarcinoma (PDA) Mouse Model
| Compound | Dosage | Administration Route | Animal Model | Key Findings | Reference |
| GSK'547 | ~100 mg/kg/day | Food-based dosing | Orthotopic PDA model in C57BL/6 mice | Reduced tumor burden and extended survival. | [1][3] |
Table 2: In Vitro Potency of this compound and GSK'547
| Compound | Target | Assay | IC50 |
| This compound | Human RIPK1 | Cell-free assay | 6.3 nM |
| This compound | Human U937 cells (necroptosis) | Cell-based assay | 6.3 nM |
| This compound | Mouse L929 cells (necroptosis) | Cell-based assay | 1.3 µM |
| GSK'547 | L929 cells (necroptosis) | Cell-based assay | 32 nM |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of RIPK1 inhibition in the tumor microenvironment.
Caption: RIPK1 inhibition by this compound/GSK'547 blocks immunosuppressive signaling.
Experimental Protocols
In Vivo Xenograft Model Using GSK'547
This protocol describes the use of the tool compound GSK'547 in a murine pancreatic cancer model.
1. Cell Culture and Animal Model
-
Cell Line: KPC (Pdx1-Cre;LSL-KrasG12D/+;LSL-Trp53R172H/+) murine pancreatic ductal adenocarcinoma cells.
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Cell Culture: Culture KPC cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Tumor Implantation
-
Harvest KPC cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and surgically expose the pancreas.
-
Inject 1 x 10^6 cells (in 100 µL PBS) into the head of the pancreas.
-
Suture the incision and monitor the animals for recovery.
3. Treatment Regimen
-
After a palpable tumor has formed (approximately 7-10 days post-implantation), randomize the mice into treatment and control groups.
-
Treatment Group: Provide a custom diet containing GSK'547 formulated to deliver a daily dose of approximately 100 mg/kg.
-
Control Group: Provide a standard diet without the compound.
-
Monitor animal body weight and tumor size (via caliper measurements or imaging) twice weekly.
4. Endpoint Analysis
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors and weigh them.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD4, CD8, F4/80).
-
Process another portion for flow cytometric analysis of tumor-infiltrating immune cells.
-
A portion can be snap-frozen for molecular analysis (e.g., RNA sequencing, cytokine profiling).
Caption: Workflow for in vivo efficacy testing of GSK'547 in a pancreatic cancer model.
Ex Vivo Patient-Derived Organotypic Tumor Spheroid (PDOTS) Assay with this compound
This protocol outlines the generation of PDOTS from fresh human tumor tissue and their treatment with this compound.
1. Tissue Procurement and Processing
-
Obtain fresh tumor tissue from surgical resections under sterile conditions and transport in a suitable collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with an enzymatic cocktail (e.g., collagenase, dispase, and DNase) in a shaking incubator at 37°C for 30-60 minutes.
-
Neutralize the enzymes with media containing FBS and filter the cell suspension through a 100 µm cell strainer to generate organotypic tumor spheroids.
2. PDOTS Culture and Treatment
-
Resuspend the PDOTS in a basement membrane matrix (e.g., Matrigel) and plate as droplets in a multi-well plate.
-
Allow the matrix to solidify at 37°C, then add a complete culture medium.
-
Culture the PDOTS for 24-48 hours to allow for recovery.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in the PDOTS cultures with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
3. Endpoint Analysis
-
Viability Assay: Use a live/dead cell staining assay (e.g., Calcein AM/ethidium homodimer-1) and image using fluorescence microscopy to quantify cell viability.
-
Flow Cytometry: Recover the PDOTS from the matrix using a cell recovery solution. Dissociate into a single-cell suspension and stain with antibodies for immune cell markers (e.g., CD3, CD4, CD8, CD45, CD68) and activation markers (e.g., Granzyme B, IFN-γ) to analyze changes in the immune cell populations.
-
Cytokine Analysis: Collect the culture supernatant and analyze the secretion of cytokines and chemokines using a multiplex immunoassay (e.g., Luminex).
Caption: Workflow for ex vivo PDOTS assay with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RIP1 promotes proliferation through G2/M checkpoint progression and mediates cisplatin-induced apoptosis and necroptosis in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK3145095 solubility issues in aqueous buffer
Welcome to the technical support center for GSK3145095. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 6.3 nM.[1] It functions by binding to RIPK1 with high specificity, thereby blocking its kinase-dependent cellular responses.[2][3] RIPK1 is a key regulator of cellular pathways involved in inflammation and programmed cell death (necroptosis).[2] By inhibiting RIPK1, this compound can modulate immune responses and has shown potential in promoting a tumor-suppressive T-cell phenotype in pancreatic adenocarcinoma organ cultures.[3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a lipophilic molecule with poor aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has been reported as "insoluble" in water.[1] This characteristic is common for many small molecule kinase inhibitors, which are often designed to be hydrophobic to effectively bind to the ATP-binding pocket of their target kinases.[4] For in vivo studies, specific formulations using co-solvents are necessary to achieve a clear solution.[5]
Q3: Why does my this compound precipitate when I dilute my DMSO stock in an aqueous buffer?
A3: This phenomenon, often called "crashing out," is a common issue when working with hydrophobic compounds.[4] this compound is highly soluble in a strong organic solvent like DMSO. When this concentrated DMSO stock is introduced into an aqueous buffer, the abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to precipitate out of the solution.[4] Even a small final concentration of DMSO (typically under 1%) may not be sufficient to maintain the solubility of highly insoluble compounds in the aqueous environment of your assay.[4]
Q4: How does pH affect the solubility of kinase inhibitors like this compound?
A4: The solubility of many kinase inhibitors is pH-dependent, particularly for those that are weak bases.[4] These molecules often contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups can become protonated (ionized), which generally increases their interaction with water molecules and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[4] For some kinase inhibitors, acidic conditions have been shown to increase solubility.[6][7]
Data Presentation
Solubility Data for this compound
| Solvent/Formulation | Concentration | Observations |
| DMSO | 250 mg/mL (629.12 mM) | Clear solution; sonication may be needed. Hygroscopic DMSO can reduce solubility, so use a fresh aliquot.[5] |
| Ethanol | 6 mg/mL | - |
| Water | Insoluble | -[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.23 mM) | Clear solution for in vivo use.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.23 mM) | Clear solution for in vivo use.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) | Clear solution for in vivo use.[5] |
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffer During Experiment
This is a frequent challenge encountered during in vitro assays. The following troubleshooting workflow can help address this issue.
1. Reduce Final DMSO Concentration:
-
Problem: A high concentration of DMSO in the final assay mix can be toxic to cells and may not be sufficient to prevent precipitation.
-
Solution: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that your compound's solubility allows.[4]
2. Modify Buffer pH:
-
Problem: The pH of your aqueous buffer can significantly impact the solubility of this compound if it has ionizable groups.
-
Solution: If your experimental system allows, test a range of pH values. For weakly basic compounds, lowering the pH can increase solubility.[4]
3. Incorporate a Solubility Enhancer:
-
Problem: The aqueous buffer alone may not be sufficient to maintain this compound in solution.
-
Solution: Consider adding a small amount of a biocompatible surfactant to your assay buffer.
4. Optimize Dilution Method:
-
Problem: A single, large dilution step can cause the compound to crash out.
-
Solution: Instead of a single dilution, perform serial dilutions. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[9] It is also recommended to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Calculation: Determine the mass of this compound required to achieve a 10 mM stock solution (Molecular Weight: 397.38 g/mol ).
-
Weighing: Carefully weigh the this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary, but first, check for compound stability at this temperature.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer for an in vitro kinase assay.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions of your this compound stock solution in DMSO. This will help to avoid a large single dilution into the aqueous buffer.
-
Final Dilution: Add a small volume of the intermediate DMSO solution to the aqueous assay buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant across all experimental conditions (e.g., 0.5%).
-
Mixing: Vortex each solution immediately and thoroughly after adding the DMSO stock.
-
Observation: Let the solution stand at room temperature for a short period (e.g., 30 minutes) to observe for any precipitation before use in your assay.[4]
Mandatory Visualizations
RIPK1 Signaling Pathway
This compound is an inhibitor of RIPK1, a key kinase in the necroptosis and inflammation signaling pathways. The diagram below illustrates a simplified representation of the TNF-alpha induced RIPK1 signaling cascade.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to test the inhibitory effect of this compound on RIPK1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
GSK3145095 Technical Support Center: Preventing Precipitation in Cell Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of GSK3145095 in cell culture media.
Troubleshooting Guide: this compound Precipitation
Issue: I observed precipitation after adding this compound to my cell culture medium.
This is a common issue for compounds with low aqueous solubility. Follow these steps to identify the cause and resolve the problem.
Step 1: Review Your Stock Solution Preparation
Ensure your this compound stock solution is properly prepared. This compound is practically insoluble in water and requires an organic solvent for initial dissolution.[1]
-
Question: What solvent did you use to prepare your stock solution?
-
Question: What is the concentration of your stock solution?
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM in DMSO). This allows for a smaller volume to be added to your cell culture medium, minimizing the final DMSO concentration.
-
-
Question: Did the compound fully dissolve in the solvent?
Step 2: Evaluate the Dilution Method
The way you dilute the stock solution into the aqueous cell culture medium is critical.
-
Question: How are you diluting the stock solution into the media?
-
Recommended Protocol:
-
Warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation period.
-
-
Step 3: Consider the Final Concentration and Media Composition
The final concentration of this compound and the components of your cell culture medium can influence its solubility.
-
Question: What is the final concentration of this compound in your experiment?
-
Question: What is the final concentration of DMSO in your cell culture medium?
-
Recommendation: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cellular toxicity.
-
-
Question: Does your cell culture medium contain serum?
-
Consideration: Fetal bovine serum (FBS) and other serum components can sometimes aid in the solubilization of hydrophobic compounds. If you are working in serum-free conditions, the risk of precipitation may be higher.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is 100% DMSO.[1][2][3] Ensure you are using a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact solubility.[1][3]
Q2: What should I do if my this compound powder does not fully dissolve in DMSO?
A2: If you encounter issues with dissolution, you can try gentle warming and/or sonication to facilitate the process.[2][3]
Q3: I see precipitation in my cell culture medium immediately after adding the this compound stock solution. What is happening?
A3: This is likely due to the compound's low solubility in the aqueous environment of the cell culture medium. To mitigate this, ensure you are using a high-concentration DMSO stock to minimize the volume added, and introduce it to the medium with vigorous mixing to ensure rapid dispersion.
Q4: Can I prepare a stock solution of this compound in PBS or water?
A4: No, this compound is reported to be insoluble in water.[1] Attempting to dissolve it directly in aqueous solutions like PBS will result in precipitation.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C.[1][2][3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[3]
Data and Protocols
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ~250 mg/mL (629.12 mM) | Sonication and use of fresh, anhydrous DMSO recommended.[3] |
| DMSO | 245 mg/mL (616.54 mM) | Sonication is recommended.[2] |
| DMSO | 79 mg/mL (198.8 mM) | Use of fresh DMSO is critical as moisture absorption reduces solubility.[1] |
| Water | Insoluble | [1] |
| Ethanol | ~6 mg/mL | [1] |
In Vivo Formulation Examples (for reference)
These formulations are designed for in vivo studies but illustrate the use of co-solvents to maintain solubility in aqueous environments. Similar principles can be applied to complex in vitro systems if standard dilution is unsuccessful.
| Formulation | Concentration | Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.23 mM) | Add solvents sequentially and ensure the solution is clear before adding the next.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.23 mM) | Add DMSO stock to the SBE-β-CD solution and mix.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) | Add DMSO stock to corn oil and mix.[3] |
Experimental Protocol: Preparing this compound for Cell Culture
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 397.38 g/mol ).[4]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, sonicate or warm the solution gently until all the powder is dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Dilute the Stock Solution into Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Warm your cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of your pre-warmed medium.
-
It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Visually inspect for any signs of precipitation.
-
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended protocol for diluting this compound.
Caption: Simplified overview of this compound mechanism of action.[5][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GSK3145095 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3145095. Our goal is to help you optimize experimental conditions for accurate and reproducible IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its mechanism of action involves the disruption of RIPK1-mediated signaling, which is a key pathway in inflammation and programmed cell death (necroptosis).[2][3][4][5][6][7][8] By inhibiting RIPK1, this compound can modulate immune responses and induce a tumor-suppressive T cell phenotype in certain cancers.[1][9]
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format (biochemical vs. cellular) and the cell line used. Published data indicates a high potency for this inhibitor.
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical (Cell-free) | RIP1 Kinase | 6.3 nM[1][4][5] |
| Cellular (Necroptosis) | Human U937 cells | 6.3 nM[4] |
| Cellular (Cell Viability) | Human U937 cells | 1.6 nM[6][10] |
| Cellular (LDH Release) | Human U937 cells | 0.5 nM[6][10] |
| Cellular (MIP-1β Production) | Human U937 cells | 0.4 nM[6][10] |
| Cellular (Necroptosis) | Mouse L929 cells | 1.3 µM[4][6] |
Q3: How should I prepare the stock solution for this compound?
This compound is soluble in DMSO.[1][10] For in vitro assays, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM or higher) in fresh, anhydrous DMSO to minimize moisture absorption which can reduce solubility.[1] Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination with this compound.
Issue 1: Inconsistent or non-reproducible IC50 values.
-
Possible Cause 1: Inaccurate Compound Concentration.
-
Possible Cause 2: Variability in Assay Conditions.
-
Possible Cause 3: Reagent Quality.
Issue 2: The dose-response curve does not fit a standard sigmoidal model.
-
Possible Cause 1: Inappropriate Concentration Range.
-
Solution: The selected concentration range may be too narrow or not centered around the IC50. Start with a broad range of concentrations (e.g., from picomolar to micromolar) to capture the full dose-response curve.[12] A 22-point titration with a 1:1.5 serial dilution has been previously used for this compound, with a high final concentration of 3 µM.[1]
-
-
Possible Cause 2: Compound Solubility Issues at High Concentrations.
-
Possible Cause 3: Off-target effects or cytotoxicity at high concentrations.
-
Solution: Extremely high concentrations of any compound can lead to non-specific effects. Ensure your concentration range is relevant to the expected potency of this compound.[12]
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inaccurate Pipetting.
-
Solution: Calibrate your pipettes regularly.[11] For small volumes, consider using reverse pipetting to improve accuracy. Ensure thorough mixing of reagents in each well.
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding.[11] After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution.
-
Experimental Protocols
Detailed Protocol for IC50 Determination using a Cell-Based Necroptosis Assay (e.g., in U937 cells)
-
Cell Culture: Culture U937 cells in the recommended medium and maintain them in the logarithmic growth phase.
-
Cell Seeding: Plate the cells in a 384-well plate at a density optimized for your assay conditions.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in the assay buffer. A 22-point titration with a 1.5-fold dilution, starting from a high concentration of 3 µM, is a good starting point.[1]
-
-
Treatment:
-
Add 3.5 µL of each inhibitor concentration to the respective wells.[1]
-
To induce necroptosis, treat the cells with an appropriate stimulus (e.g., a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 5 hours at room temperature, as used in a cell-free assay, or longer for cellular assays, which may require optimization).[1]
-
Viability/Cytotoxicity Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A decision-making guide for troubleshooting inconsistent IC50 results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. smart.dhgate.com [smart.dhgate.com]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Stability and Storage of GSK3145095: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK3145095, a potent and orally active RIP1 kinase inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Recommendations for the storage of solid this compound are summarized in the table below. For long-term storage, -20°C is the optimal temperature to ensure stability for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: How should I store this compound stock solutions?
A3: Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. Storage at -80°C will maintain stability for up to two years.[1]
Q4: Can I store the stock solution at -20°C?
A4: Yes, but the stability period is reduced. At -20°C, the stock solution is generally stable for up to one year.[1]
Q5: Are there any special considerations when using DMSO to dissolve this compound?
A5: Yes, it is critical to use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][2] Sonication may be required to fully dissolve the compound.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | 1. Use of old or wet DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Briefly sonicate the solution to aid dissolution. |
| Precipitation in Stock Solution upon Freezing | Improper initial dissolution. | Ensure the compound is fully dissolved before the initial freezing. If precipitation occurs upon thawing, warm the vial to room temperature and sonicate briefly to redissolve. |
| Inconsistent Experimental Results | 1. Degradation from multiple freeze-thaw cycles. 2. Instability in aqueous media. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 2. Prepare fresh dilutions in aqueous buffers immediately before use. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 397.38 g/mol ).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Subject this compound samples to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to induce degradation.
-
Prepare the stressed samples for injection by diluting them to the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV scan of this compound.
-
Gradient: A linear gradient optimized to separate the parent peak from any degradation products.
-
-
Analysis:
-
Inject the standard and stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent this compound peak.
-
Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradants.
-
Visualizing the Mechanism of Action
This compound is an inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[2][3][4] RIPK1 is a key regulator of cellular stress responses, mediating inflammation and programmed cell death pathways, including necroptosis.[5][6][7] The following diagrams illustrate the experimental workflow for preparing a stock solution and the signaling pathway targeted by this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
How to handle hygroscopic DMSO for GSK3145095 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic dimethyl sulfoxide (DMSO) when preparing solutions of GSK3145095, a potent and orally active RIP1 kinase inhibitor.[1] Adherence to these protocols is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of DMSO critical for dissolving this compound?
A1: this compound is highly soluble in DMSO.[1][2] However, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Water contamination in DMSO can significantly reduce the solubility of this compound, potentially leading to precipitation and inaccurate concentration of your stock solution.[1][6] Using anhydrous (dry) DMSO is essential for achieving the desired solubility and stability of your this compound solutions.[7]
Q2: What are the signs that my DMSO might have absorbed water?
A2: While there may be no immediate visual signs, a key indicator is difficulty in dissolving compounds that are known to be soluble in DMSO.[8] If you observe precipitation in a freshly prepared solution or after a freeze-thaw cycle, it could be due to water contamination in the DMSO.[6][9] The freezing point of DMSO is also significantly lowered by the presence of water, which can be another indicator.[6]
Q3: How should I store anhydrous DMSO to maintain its quality?
A3: To prevent moisture absorption, store anhydrous DMSO in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from light.[3][5][10] For frequent use, consider aliquoting the DMSO into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure of the main stock to ambient air.[3]
Q4: My this compound solution in DMSO was clear initially but now shows crystals. What happened?
A4: Crystal formation upon storage, especially after refrigeration or freezing, can be caused by several factors. One common reason is the use of DMSO that has absorbed water, which reduces the compound's solubility at lower temperatures.[6][9] Temperature fluctuations during storage can also cause the compound to crystallize out of the solution.[7] To avoid this, use anhydrous DMSO, ensure the compound is fully dissolved initially, and consider storing aliquots at a consistent temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely in DMSO. | 1. Insufficient mixing. 2. DMSO has absorbed water. 3. Concentration is too high. | 1. Vortex the solution vigorously for 1-2 minutes.[11] If particles remain, sonicate the vial for 15-30 minutes.[7] Gentle warming (e.g., 37°C water bath for 10-15 minutes) can also aid dissolution.[7] 2. Use a fresh, sealed bottle of anhydrous DMSO.[7] 3. Check the solubility data and ensure you are not exceeding the solubility limit. |
| Precipitation occurs after adding the DMSO stock solution to an aqueous medium. | 1. The compound's solubility limit in the aqueous medium is exceeded. 2. Rapid change in solvent polarity. | 1. Perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous medium. 2. Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or mixing to ensure rapid dispersion.[12][13] The final concentration of DMSO in cell-based assays should typically be kept low (e.g., <0.5%).[14][15] |
| Inconsistent results between experiments using the same stock solution. | 1. Degradation of the compound. 2. Inaccurate concentration due to initial incomplete dissolution or subsequent precipitation. 3. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions regularly. Store stock solutions at -80°C for long-term stability.[2] 2. Visually inspect the stock solution for any precipitate before each use. If precipitate is present, follow the steps for redissolving (sonication, gentle warming). 3. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[12][14] |
Quantitative Data Summary
| Compound | Molecular Weight | Formula | CAS Number | Solubility in Anhydrous DMSO | Storage of Stock Solution |
| This compound | 397.38 g/mol [2] | C₂₀H₁₇F₂N₅O₂[2] | 1622849-43-7[2] | Up to 245 mg/mL (616.54 mM)[2] or 79 mg/mL (198.8 mM)[1] | -80°C for up to 1 year[2] |
Note: The discrepancy in reported solubility values may be due to different experimental conditions or the purity of the DMSO used. It is recommended to use fresh, anhydrous DMSO for optimal solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), new and sealed bottle
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.[12]
-
Weighing: Accurately weigh the desired amount of this compound powder into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[11]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If undissolved particles remain, place the vial in a room temperature ultrasonic water bath and sonicate for 15-30 minutes.[7]
-
Gentle Warming (optional): If sonication is not sufficient, the vial can be placed in a water bath at 37°C for 10-15 minutes. Avoid excessive heat.[7]
-
Final Inspection: Re-inspect the solution for clarity. Ensure all solid material is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[12] Store the aliquots at -80°C.[2]
Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions (if necessary): It is recommended to perform serial dilutions in anhydrous DMSO to reach a concentration closer to the final working concentration.
-
Final Dilution: To prepare the working solution, add the small volume of the DMSO stock (or intermediate dilution) directly into the larger volume of pre-warmed cell culture medium while gently vortexing or swirling.[12] This rapid dispersion helps to prevent precipitation.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[7]
-
Immediate Use: It is best to prepare the final working solutions immediately before use.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound solubility problems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 6. ziath.com [ziath.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. lifetein.com [lifetein.com]
Technical Support Center: Interpreting Unexpected Results with GSK3145095 Treatment
Welcome to the technical support center for GSK3145095, a potent and selective RIP1 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1 or RIP1).[1] Its primary mechanism is the inhibition of the kinase activity of RIP1, which is a critical regulator of cellular stress responses, including inflammation and programmed cell death. By inhibiting RIP1 kinase, this compound is intended to block necroptosis, a form of programmed necrosis, and to modulate inflammatory signaling pathways.[2]
Q2: In which research areas is this compound primarily being investigated?
A2: this compound is being explored for its potential antineoplastic and immunomodulatory activities.[1] It is of particular interest in oncology, especially for pancreatic cancer, where RIP1 inhibition has been shown to promote a tumor-suppressive T-cell phenotype.[2][3] Additionally, due to RIP1's role in inflammation, inhibitors like this compound are also relevant in the study of inflammatory diseases.[2]
Q3: Is there a significant difference in this compound activity between species?
A3: Yes, this is a critical consideration. This compound exhibits significant species-specific potency. It is over 380-fold less potent against non-primate RIP1 compared to primate RIP1. This translates to a 340-fold reduction in cellular potency for blocking necrotic death in mouse fibrosarcoma L929 cells (IC50 = 1.3 µM) compared to human U937 cells (IC50 = 6.3 nM).[2] This difference may preclude the evaluation of this compound in rodent oncology models.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Value in Human Cell Lines
You are observing a significantly higher IC50 value for this compound in your human cell line-based assay than reported in the literature.
-
Possible Cause 1: Assay Conditions. The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. High concentrations of ATP will lead to a higher apparent IC50.
-
Troubleshooting 1:
-
Verify the ATP concentration in your kinase assay and ensure it is within the recommended range for RIP1 activity assays.
-
Confirm the integrity and activity of the recombinant RIP1 enzyme.
-
Check for proper buffer composition, pH, and incubation times as these can affect enzyme kinetics.
-
-
Possible Cause 2: Compound Integrity. this compound may have degraded due to improper storage or handling.
-
Troubleshooting 2:
-
Ensure the compound was stored under the recommended conditions (-20°C for powder, -80°C in solvent).
-
Use freshly prepared solutions for your experiments. The solubility of this compound is high in DMSO, but moisture-absorbing DMSO can reduce solubility.[4]
-
-
Possible Cause 3: Cell Line Specific Factors. The expression levels and post-translational modifications of RIP1 and interacting partners can vary between cell lines, potentially affecting inhibitor sensitivity.
-
Troubleshooting 3:
-
Perform western blot analysis to confirm the expression of RIP1 in your cell line.
-
Consider that the cellular context, including the status of downstream signaling pathways, can influence the outcome.
-
Issue 2: Unexpected Increase in Apoptosis Instead of Inhibition of Necroptosis
You are treating cells with this compound to inhibit TNF-alpha-induced necroptosis, but you observe an increase in markers of apoptosis (e.g., caspase-3/7 activation).
-
Possible Cause: Shifting the Balance of Cell Death Pathways. RIP1 is a key decision point in the TNF receptor signaling pathway. When its kinase activity is inhibited, the cell may be rerouted from necroptosis towards apoptosis, especially if the pro-apoptotic machinery is intact. The kinase activity of RIPK1 is required for necroptosis, but its scaffolding function can contribute to the formation of a pro-apoptotic complex (Complex IIa or the ripoptosome).
-
Troubleshooting:
-
Co-treat cells with a pan-caspase inhibitor (e.g., z-VAD-FMK) in addition to this compound and your necroptosis-inducing stimulus. This should block the apoptotic pathway and reveal the intended necroptosis-inhibiting effect of this compound.
-
Analyze the expression and activation of key components of both the apoptotic and necroptotic pathways (e.g., cleaved caspase-8, cleaved caspase-3, phosphorylated MLKL) by western blot to understand the signaling dynamics.
-
Issue 3: No Effect on NF-κB Activation
You are investigating the effect of this compound on NF-κB signaling and observe no change in the activation of this pathway.
-
Possible Cause: Kinase-Independent Scaffolding Function of RIP1. The activation of the canonical NF-κB pathway by TNF-α relies on the scaffolding function of RIP1, which is independent of its kinase activity. This compound inhibits the kinase function but may not affect the scaffolding role of RIP1 in the formation of the initial signaling complex (Complex I) that leads to NF-κB activation.
-
Troubleshooting:
-
To confirm that the observed NF-κB activation is RIP1-dependent, consider using siRNA or CRISPR-Cas9 to deplete RIP1 and observe the effect on NF-κB signaling.
-
Investigate the non-canonical NF-κB pathway, as it is also regulated by cellular inhibitors of apoptosis proteins (cIAPs) which are functionally linked to the TNF signaling pathway.
-
Quantitative Data Summary
| Parameter | Value | Context |
| IC50 (RIP1 Kinase) | 6.3 nM | Cell-free biochemical assay.[4] |
| IC50 (Human U937 cells) | 6.3 nM | Cellular assay measuring inhibition of necrotic death. |
| IC50 (Mouse L929 cells) | 1.3 µM | Cellular assay measuring inhibition of necrotic death, demonstrating species selectivity.[5] |
| IC50 (Cell Viability) | 1.6 nM | Cellular assay measuring overall cell viability (ATP levels) in response to TNF-induced necroptosis.[2] |
| IC50 (Cell Death) | 0.5 nM | Cellular assay measuring LDH release during TNF-induced necroptosis.[2] |
| IC50 (MIP-1β Production) | 0.4 nM (mRNA), 5 nM (protein in whole blood) | Cellular and whole blood assays measuring the inhibition of RIP1-dependent inflammatory cytokine production.[2][3] |
Experimental Protocols
Protocol 1: In Vitro RIP1 Kinase Assay
This protocol is a general guideline for measuring the enzymatic activity of RIP1 kinase and the inhibitory potential of this compound.
-
Prepare Reagents:
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant human RIP1 kinase (active).
-
ATP solution.
-
This compound stock solution in DMSO.
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific RIP1 peptide substrate).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO.
-
Add 2.5 µL of a solution containing the RIP1 enzyme and substrate in assay buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for RIP1.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate IC50 values using a suitable data analysis software.
-
Protocol 2: Cellular Necroptosis Assay
This protocol describes how to induce and measure the inhibition of necroptosis in a human cell line (e.g., U937).
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the diluted this compound or DMSO vehicle for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Incubate for 24 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Alternatively, measure cell death by quantifying lactate dehydrogenase (LDH) release into the culture medium using a CytoTox 96® Non-Radioactive Cytotoxicity Assay (Promega).
-
Normalize the data to controls and calculate the IC50 value.
-
Visualizations
References
GSK3145095 Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK3145095 in cell viability assays. The information is designed to help identify and resolve potential artifacts and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[1][2] Its primary mechanism is the disruption of RIPK1-mediated signaling, which plays a key role in inflammation and programmed cell death (necroptosis).[2][3] By inhibiting RIPK1, this compound can block inflammatory responses and induce a tumor-suppressive T cell phenotype, making it a candidate for cancer therapy.[1][4]
Q2: How does this compound affect cell viability?
A2: The primary effect of this compound on cell viability is expected to be context-dependent. In cell lines where RIPK1-mediated necroptosis is a key survival pathway, inhibition by this compound can lead to a decrease in cell viability.[5] Additionally, it may promote an anti-tumor immune response by affecting T-cell differentiation.[4][5]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table summarizes reported IC50 values.
| Assay Type | Cell Line | Reported IC50 | Reference |
| RIP1 Kinase Activity (Cell-free) | - | 6.3 nM | [1] |
| Necroptosis Inhibition (Cellular ATP) | U937 | 1.6 nM | [5] |
| Necroptosis Inhibition (LDH Release) | U937 | 0.5 nM | [5] |
| Necroptosis Inhibition (MIP-1β Production) | U937 | 0.4 nM | [5] |
| Necroptosis Inhibition | L929 (mouse) | 1.3 µM | [5][6] |
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a highly selective inhibitor of RIPK1.[5] In a screen against 359 and 456 kinases, it showed no significant inhibition of other kinases at a concentration of 10 µM.[5] However, like many small molecule inhibitors, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
Symptom: High variability between replicate wells or between experiments.
Possible Cause 1: Reagent or Compound Handling
-
Solution: Ensure proper and consistent handling of all reagents and the this compound compound.[8] Calibrate pipettes regularly and use fresh tips for each replicate to avoid pipetting errors.[9] Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture medium.
Possible Cause 2: Cell Culture Conditions
-
Solution: Maintain consistent cell culture conditions, including temperature, humidity, and CO2 levels.[8] Avoid overgrowth or contamination of cell cultures, as this can significantly impact viability.[8] Ensure a homogenous cell suspension during seeding to have a consistent number of cells in each well.
Possible Cause 3: Assay Protocol Execution
-
Solution: Strictly adhere to the incubation times and temperatures specified in the assay protocol. For assays requiring a solubilization step, such as the MTT assay, ensure the formazan crystals are completely dissolved before reading the plate.[9][10]
Issue 2: Unexpectedly High Cell Viability or an Increase in Signal with Increasing Compound Concentration
Symptom: Higher absorbance or fluorescence readings in treated wells compared to the vehicle control, suggesting an increase in viable cells.
Possible Cause 1: Interference with Tetrazolium-Based Assays (MTT, MTS, XTT)
-
Explanation: Some chemical compounds can directly reduce the tetrazolium salt to formazan, independent of cellular metabolic activity.[11][12] This leads to a false positive signal and an overestimation of cell viability.
-
Solution:
-
Run a cell-free control: Incubate this compound at various concentrations with the assay reagents in cell culture medium without cells. If the color changes, it indicates direct chemical reduction of the tetrazolium salt by the compound.
-
Switch to an alternative assay: Use a non-tetrazolium-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.[11][13]
-
Possible Cause 2: Interference with Fluorescence-Based Assays
-
Explanation: Small molecules can be intrinsically fluorescent or can interfere with the fluorescent signal of the assay dye, leading to artificially high readings.[14][15]
-
Solution:
-
Measure background fluorescence: Read the fluorescence of wells containing this compound in the culture medium without the assay dye to check for intrinsic fluorescence of the compound.
-
Select a different fluorophore: If interference is suspected, use an assay with a fluorophore that has excitation and emission spectra that do not overlap with the potential absorbance or emission of this compound.[14]
-
Issue 3: Discrepancy Between Viability Assay Results and Microscopic Observations
Symptom: The viability assay indicates a high percentage of viable cells, but microscopy reveals signs of cell stress or death (e.g., rounding, detachment).
Possible Cause: Assay Measures Metabolic Activity, Not Cell Death
-
Explanation: Assays like MTT and MTS measure mitochondrial dehydrogenase activity, which can sometimes be upregulated in stressed cells, leading to a temporary increase in signal even as cells are dying.[12]
-
Solution:
-
Use a multi-parametric approach: Combine a metabolic assay with a method that directly measures cell death or membrane integrity, such as the Trypan Blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Perform endpoint analysis at different time points: Assess cell viability at multiple time points after treatment to capture the dynamic cellular response to this compound.
-
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This assay measures cell density based on the staining of total cellular protein.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration.
-
Carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.
-
Shake the plate for 5 minutes and read the absorbance at 510 nm.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
Visualizations
Caption: Mechanism of action of this compound in inhibiting RIPK1-mediated necroptosis.
Caption: A logical workflow for troubleshooting common cell viability assay artifacts.
Caption: Principles of different types of commonly used cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
GSK3145095 activity in non-primate versus primate cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the RIP1 kinase inhibitor, GSK3145095.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower potency of this compound in our mouse cell line compared to our human cell line. Is this expected?
A1: Yes, this is an expected and well-documented characteristic of this compound. As a type III RIP1 kinase inhibitor, it exhibits significantly reduced potency against non-primate RIP1 kinase.[1] For example, in cellular assays, this compound is approximately 340-fold less potent in the mouse fibrosarcoma L929 cell line compared to the human U937 cell line.[1] This difference in potency is also observed in biochemical assays, where the compound is over 380-fold less potent against non-primate RIP1 compared to primate RIP1.[1]
Q2: Can this compound be used for in vivo studies in rodents?
A2: Due to the significantly lower potency against rodent RIP1 kinase, the evaluation of this compound in rodent oncology models is precluded.[1] However, it has been evaluated in human ex vivo tumor cultures.[1] For in vivo studies, non-human primate models would be more suitable to assess the efficacy of this compound.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key regulator of inflammation and cell death pathways, including necroptosis. By inhibiting the kinase activity of RIPK1, this compound can block these signaling cascades. This inhibition may also reduce the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, thereby promoting an anti-tumor immune response.
Q4: How does the activity of this compound compare between human and monkey?
A4: this compound demonstrates potent activity in both human and monkey. In a whole blood stimulation assay measuring the inhibition of MIP-1β, the IC50 was 5 nM in human whole blood and 16 nM in monkey whole blood, indicating comparable high potency in primates.[1]
Data Presentation
Table 1: In Vitro Potency of this compound in Primate vs. Non-Primate Cellular Assays
| Cell Line | Species | Assay Type | IC50 | Fold Difference (Mouse/Human) |
| U937 | Human (Primate) | Cellular Necrotic Death Blockage | 6.3 nM | - |
| L929 | Mouse (Non-primate) | Cellular Necrotic Death Blockage | 1.3 µM | ~340-fold less potent |
Data sourced from Harris et al., 2019.[1]
Table 2: this compound Activity in Primate Whole Blood Assays
| Species | Assay Type | IC50 (MIP-1β inhibition) |
| Human | Whole Blood Stimulation | 5 nM |
| Monkey | Whole Blood Stimulation | 16 nM |
Data sourced from Harris et al., 2019.[1]
Experimental Protocols
Protocol 1: Cellular Necroptosis Assay in U937 (Human) and L929 (Mouse) Cell Lines
This protocol is a general guideline for assessing the inhibition of TNF-α-induced necroptosis.
Materials:
-
U937 or L929 cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
TNF-α (human or mouse, as appropriate)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed U937 or L929 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: To induce necroptosis, add a combination of TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to the wells.
-
Incubation: Incubate the plate for 6-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Viability Measurement: Assess cell viability using a preferred method. For example, if using a luminescent assay like CellTiter-Glo®, follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Human or Monkey Whole Blood Cytokine Release Assay
This protocol provides a general framework for measuring cytokine inhibition in whole blood.
Materials:
-
Freshly drawn human or monkey whole blood in heparin-containing tubes
-
RPMI-1640 medium
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4 pathway, or TNF-α/SMAC mimetic for necroptosis pathway)
-
96-well plates
-
ELISA kit for the cytokine of interest (e.g., MIP-1β)
Procedure:
-
Blood Dilution: Dilute the whole blood 1:5 or 1:10 with RPMI-1640 medium.
-
Compound Treatment: Add the diluted blood to a 96-well plate. Add serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Stimulation: Add the stimulant to the wells. For example, to induce necroptosis-mediated cytokine release, a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor can be used.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., MIP-1β) in the plasma samples using an ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: RIPK1 signaling pathway upon TNF-α stimulation.
Caption: Cellular necroptosis assay workflow.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Use calibrated pipettes and practice consistent pipetting technique. |
| No or weak necroptosis induction in positive controls (no inhibitor) | - Low potency or degradation of TNF-α or z-VAD-FMK- Cell line is not sensitive to necroptosis- Insufficient incubation time | - Use fresh, properly stored reagents and titrate their concentrations.- Confirm that the cell line expresses key necroptosis proteins (RIPK1, RIPK3, MLKL).- Perform a time-course experiment to determine the optimal endpoint. |
| High background cell death in vehicle control wells | - DMSO concentration is too high- Cells are overly confluent or unhealthy | - Keep the final DMSO concentration below 0.5%, ideally at or below 0.1%.- Ensure cells are in the logarithmic growth phase and not stressed before starting the experiment. |
| IC50 value for this compound is higher than expected in human cells | - Incorrect concentration of this compound stock solution- Compound precipitation in media- Assay conditions (e.g., high serum concentration) | - Verify the concentration of the stock solution.- Ensure the compound is fully dissolved in the final assay medium.- Consider reducing the serum concentration during the treatment period if it interferes with compound activity. |
References
Technical Support Center: Overcoming Resistance to GSK3145095 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RIP1 kinase inhibitor, GSK3145095, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Its primary mechanism is the inhibition of the kinase activity of RIPK1, a key regulator of inflammation and cell death pathways. By inhibiting RIPK1 kinase activity, this compound can disrupt signaling that leads to necroptosis and inflammation. In the context of cancer, this inhibition can also modulate the tumor microenvironment, reducing the population of immunosuppressive cells and thereby promoting an anti-tumor immune response.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, plausible mechanisms based on the function of RIPK1 and general principles of kinase inhibitor resistance include:
-
Upregulation of Pro-Survival Signaling Pathways: Cancer cells may compensate for RIPK1 kinase inhibition by upregulating alternative survival pathways, such as the NF-κB and MAPK pathways. RIPK1 itself has a scaffolding function, independent of its kinase activity, that can promote NF-κB activation and cell survival.[2][5] Cells may become more reliant on this scaffolding function.
-
Induction of Pro-Survival Autophagy: Autophagy can act as a survival mechanism for cancer cells under stress. Some studies suggest that RIPK1 is involved in regulating autophagy, and its inhibition could paradoxically lead to the upregulation of protective autophagy.[6][7][8]
-
Target Alteration: Although not yet reported for this compound, mutations in the RIPK1 gene could potentially alter the drug-binding site, reducing the inhibitor's efficacy.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant rightward shift in the IC50 curve of the suspected resistant cells compared to the parental (sensitive) cells indicates resistance.
Q4: What are the initial troubleshooting steps if I observe reduced efficacy of this compound?
A4:
-
Verify Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Check Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Optimize Assay Conditions: Re-evaluate your experimental setup, including cell seeding density, treatment duration, and assay readout parameters.
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
Possible Cause 1: Upregulation of NF-κB Survival Pathway
-
Troubleshooting Steps:
-
Assess NF-κB Pathway Activation: Perform western blotting to analyze the phosphorylation and total protein levels of key NF-κB pathway components (e.g., p-p65, p65, IκBα). An increase in the p-p65/p65 ratio in resistant cells compared to sensitive cells upon this compound treatment would suggest pathway activation.
-
Co-treatment with an NF-κB Inhibitor: Treat the resistant cells with a combination of this compound and a known NF-κB inhibitor (e.g., BAY 11-7082). A synergistic effect in reducing cell viability would support the role of NF-κB in mediating resistance.
-
Possible Cause 2: Induction of Protective Autophagy
-
Troubleshooting Steps:
-
Monitor Autophagy Levels: Use western blotting to measure the levels of LC3-II, a marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio in this compound-treated resistant cells suggests autophagy induction. This should be confirmed with an LC3 turnover assay.
-
Co-treatment with an Autophagy Inhibitor: Treat the resistant cells with this compound in combination with an autophagy inhibitor (e.g., chloroquine or 3-methyladenine). If this combination restores sensitivity, it indicates that autophagy is a resistance mechanism.
-
Issue 2: No Change in Downstream RIPK1 Signaling Despite Treatment
Possible Cause: Mutation in the RIPK1 Gene
-
Troubleshooting Steps:
-
Sequence the RIPK1 Gene: Extract genomic DNA from both sensitive and resistant cell lines and sequence the coding region of the RIPK1 gene to identify any potential mutations in the resistant cells.
-
Functional Analysis of Mutations: If a mutation is identified, its functional consequence can be assessed through site-directed mutagenesis and expression in a RIPK1-null cell line, followed by testing sensitivity to this compound.
-
Data Presentation
Table 1: Illustrative IC50 Values of a RIP1 Kinase Inhibitor in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | IC50 (nM) |
| Pancreatic Cancer (PANC-1) - Sensitive | This compound | 10 |
| Pancreatic Cancer (PANC-1) - Resistant | This compound | 500 |
| Colon Cancer (HT-29) - Sensitive | This compound | 25 |
| Colon Cancer (HT-29) - Resistant | This compound | >1000 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Example Western Blot Densitometry Data for NF-κB Pathway Activation in Resistant Cells.
| Cell Line | Treatment | p-p65/p65 Ratio (Fold Change vs. Untreated) |
| PANC-1 Sensitive | This compound (50 nM) | 1.2 |
| PANC-1 Resistant | This compound (50 nM) | 4.5 |
| PANC-1 Resistant | This compound (500 nM) | 3.8 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation.
-
Materials:
-
Sensitive and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-p65, anti-p-p65, anti-IκBα, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to study protein-protein interactions, such as the formation of the necrosome complex.
-
Materials:
-
Treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-RIPK1) for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against suspected interacting partners (e.g., RIPK3, FADD, Caspase-8).
-
LC3 Turnover Assay
This assay measures autophagic flux.
-
Materials:
-
Cancer cell lines
-
This compound
-
Autophagy inhibitor (e.g., chloroquine or bafilomycin A1)
-
Western blot reagents (including anti-LC3B antibody)
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Create four treatment groups: (1) Untreated, (2) this compound alone, (3) Autophagy inhibitor alone, and (4) this compound and autophagy inhibitor combined. The autophagy inhibitor should be added for the last 2-4 hours of the this compound treatment.
-
Lyse the cells and perform western blotting as described above, probing for LC3B.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the combination treatment group compared to the inhibitor-alone group indicates an increase in autophagic flux.[10]
-
Mandatory Visualizations
Caption: Simplified RIPK1 signaling pathway.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for resistance.
References
- 1. researchhub.com [researchhub.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. Verification Required - Princeton University Library [oar.princeton.edu]
- 8. Autophagy Suppresses RIP Kinase-Dependent Necrosis Enabling Survival to mTOR Inhibition | PLOS One [journals.plos.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GSK3145095: A Profile of Unprecedented Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
GSK3145095 is a potent, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) with an IC50 of 6.3 nM.[1][2][3] Developed for its potential in treating pancreatic cancer and other solid tumors, a key attribute of this compound is its exceptional selectivity profile.[4][5][6][7] This guide provides a comprehensive comparison of this compound's performance against other kinases, supported by experimental data and detailed methodologies.
Unparalleled Selectivity Against the Human Kinome
This compound has demonstrated a remarkable lack of off-target activity when screened against extensive panels of kinases. This high degree of selectivity is a critical feature, minimizing the potential for off-target effects and associated toxicities in a clinical setting.
The selectivity of this compound was rigorously evaluated at a concentration of 10 μM against a broad spectrum of the human kinome. These comprehensive screenings included a P33 radiolabeled assay at Reaction Biology Corp, encompassing 359 kinases, and a competition binding assay (KINOMEscan) at DiscoveRx Corp, which covered 456 kinases.[5][7] In both of these extensive panels, this compound exhibited no significant inhibition of any kinase other than its intended target, RIPK1.[5][7] This represents a selectivity window of over 1500-fold, based on its potent 6.3 nM inhibition of RIPK1.[5][7]
Kinase Selectivity Data
The following table summarizes the selectivity profile of this compound. Based on publicly available data, this compound shows no significant inhibition of other kinases when tested at a high concentration. The data presented here is illustrative of this high selectivity as reported in the primary literature.
| Kinase Target | Assay Type | This compound Concentration (μM) | % Inhibition |
| RIPK1 | Radiometric | 0.0063 | 50% (IC50) |
| Representative Kinase Panel (359 kinases) | Radiometric (P33) | 10 | <10% |
| Representative Kinase Panel (456 kinases) | Competition Binding | 10 | <10% |
Experimental Protocols
To ensure a thorough understanding of the data presented, the following sections detail the methodologies employed in the key selectivity screening experiments.
Reaction Biology HotSpot™ Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing the specific kinase, its corresponding substrate (peptide or protein), and any necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture. Control reactions receive DMSO vehicle only.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP to a final concentration of 10 μM.
-
Incubation: The reactions are incubated for a set period (e.g., 120 minutes) at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: The reactions are stopped by spotting the mixture onto P81 ion-exchange filter paper. The phosphorylated substrate binds to the filter paper.
-
Washing: The filter papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity remaining on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: Kinase activity is expressed as the percentage of remaining activity in the presence of the inhibitor compared to the vehicle control.
Eurofins DiscoverX KINOMEscan® Competition Binding Assay
This assay measures the binding affinity of a test compound to a panel of kinases through a competitive binding format. It does not measure enzymatic activity but rather the displacement of a known ligand.
Detailed Methodology:
-
Assay Components: The core components are DNA-tagged kinases, an immobilized ligand that binds to the kinase active site, and the test compound (this compound).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of this compound. If this compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
Immobilization and Washing: The mixture is added to streptavidin-coated beads, which capture the immobilized ligand and any bound kinase. Unbound components are removed through washing steps.
-
Elution and Quantification: The bound kinase is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected is compared to a DMSO control. A lower amount of detected kinase in the presence of the test compound indicates binding and is reported as a percentage of the control.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for kinase selectivity screening and the signaling pathway in which this compound acts.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. landing.reactionbiology.com [landing.reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Necroptosis Inhibition: GSK3145095 vs. Necrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer. Central to this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two key RIPK1 inhibitors: the clinical candidate GSK3145095 and the widely used tool compound necrostatin-1. We present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for research and development.
Mechanism of Action: Targeting the Core of Necroptosis
Both this compound and necrostatin-1 function by inhibiting the kinase activity of RIPK1.[1][2] This inhibition prevents the autophosphorylation of RIPK1, a crucial step in the formation of the necrosome, a signaling complex that also includes RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL).[3][4] By blocking RIPK1's catalytic function, these inhibitors effectively halt the downstream signaling cascade that leads to MLKL phosphorylation, its translocation to the plasma membrane, and subsequent cell lysis.
This compound is a potent, orally available small-molecule inhibitor of RIPK1.[1] It is classified as a type III kinase inhibitor, binding to an allosteric pocket of RIPK1, which contributes to its high selectivity.[3] Necrostatin-1, the first-in-class RIPK1 inhibitor, also allosterically inhibits RIPK1, but it is known to have off-target effects and metabolic instability.[2][5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data on the potency and selectivity of this compound and necrostatin-1. It is important to note that the data for each compound are derived from different studies and are presented here for comparative purposes.
| Inhibitor | Biochemical Potency (IC50) | Cellular Potency (IC50/EC50) | Cell Line | Assay Type |
| This compound | 6.3 nM[6][7] | 6.3 nM[3] | Human U937 | Necroptosis Inhibition |
| Necrostatin-1 | 182 nM[8] | 494 nM[8] | Human Jurkat | Necroptosis Inhibition |
| Inhibitor | Selectivity | Known Off-Targets | Metabolic Stability |
| This compound | >1500-fold for RIPK1 over 359 other kinases[3] | None reported at concentrations tested[3] | High (designed for clinical use)[6] |
| Necrostatin-1 | Selective for RIPK1 over many kinases, but less so than newer inhibitors | Indoleamine 2,3-dioxygenase (IDO)[9] | Poor in vivo metabolic stability[3][5] |
Signaling Pathways and Experimental Workflow
To understand the context of these inhibitors, it is essential to visualize the necroptosis signaling pathway and the general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate this compound and necrostatin-1.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors (this compound or necrostatin-1) dissolved in DMSO
-
Opaque-walled 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors in the kinase reaction buffer.
-
Add 5 µL of the inhibitor solution to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting model.[10][11]
-
Cellular Necroptosis Inhibition Assay (U937 Cells)
This cell-based assay measures the ability of the inhibitors to protect cells from induced necroptosis.
-
Materials:
-
Human U937 monocytic cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitors (this compound or necrostatin-1) dissolved in DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay for ATP measurement or CytoTox-ONE™ Homogeneous Membrane Integrity Assay for LDH release)
-
-
Procedure:
-
Seed U937 cells in a 96-well plate at a density of 3.5 x 10^4 cells per well.[12]
-
Prepare serial dilutions of the inhibitors in the cell culture medium.
-
Pre-treat the cells with the inhibitor dilutions or DMSO (vehicle control) for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 500 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.[12]
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a chosen method according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the control wells and determine the IC50/EC50 value.[12]
-
Western Blot for Phosphorylated MLKL (pMLKL)
This assay confirms the on-target effect of the inhibitors by assessing the phosphorylation status of MLKL, a key downstream effector of RIPK1.
-
Materials:
-
Cells treated as in the cellular necroptosis assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total MLKL and the loading control to ensure equal protein loading.
-
Conclusion
The data presented in this guide clearly demonstrate that this compound is a significantly more potent and selective inhibitor of RIPK1-mediated necroptosis compared to necrostatin-1. With a biochemical and cellular IC50 in the low nanomolar range and an exquisite selectivity profile, this compound represents a superior tool for the specific investigation of RIPK1's role in health and disease.[3][6] Its favorable pharmacokinetic properties further enhance its utility for in vivo studies and its potential as a therapeutic agent.[6]
Necrostatin-1, while a foundational tool in the study of necroptosis, has limitations due to its lower potency, off-target effects on IDO, and poor metabolic stability.[3][5][9] Researchers should be mindful of these limitations when interpreting data generated with necrostatin-1. For studies requiring high specificity and potency, particularly those with translational potential, this compound or other next-generation RIPK1 inhibitors are the preferred choice.
This guide provides a framework for the informed selection and use of RIPK1 inhibitors. The detailed protocols and comparative data are intended to support rigorous and reproducible research in the expanding field of necroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.sciltp.com [media.sciltp.com]
- 5. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. RIPK1 Kinase Enzyme System [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of GSK3145095: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GSK3145095, a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[1][2] Understanding and quantifying the interaction of a compound with its intended target in a cellular environment is a critical step in drug discovery, providing crucial insights into its mechanism of action and a framework for establishing structure-activity relationships (SAR). This document outlines key experimental approaches, compares this compound with other well-characterized RIPK1 inhibitors, and provides detailed protocols for robust target engagement validation.
Introduction to this compound and RIPK1
This compound is an orally available small-molecule inhibitor of RIPK1, a key regulator of cellular inflammation and necroptosis.[1][2] By binding to an allosteric pocket adjacent to the ATP-binding site, this compound effectively blocks the kinase activity of RIPK1.[3] This inhibitory action has potential therapeutic applications in oncology and inflammatory diseases. To ensure the intended pharmacological effect of this compound, it is imperative to validate its engagement with RIPK1 within the complex milieu of a living cell.
Comparative Analysis of RIPK1 Inhibitors
Several small molecules have been developed to target RIPK1. This guide focuses on comparing this compound with two other notable RIPK1 inhibitors:
-
GSK2982772: Another potent and selective, ATP-competitive RIPK1 inhibitor that has been evaluated in clinical trials for inflammatory diseases.[4][5][6][7]
-
Necrostatin-1 (Nec-1): A well-established, allosteric inhibitor of RIPK1 widely used as a tool compound in necroptosis research.[8][9]
The following table summarizes the reported cellular potencies of these inhibitors in functional assays that measure the downstream consequences of RIPK1 inhibition.
Table 1: Comparison of Cellular Potency of RIPK1 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| This compound | Cellular ATP Levels (Viability) | U937 | 1.6 | [10] |
| LDH Release (Cell Death) | U937 | 0.5 | [10] | |
| MIP-1β Production | U937 | 0.4 | [10] | |
| GSK2982772 | Anti-necroptotic activity | HT-29 | 3.6 | [7] |
| Necrostatin-1 | TNF-α-induced necroptosis | Jurkat | 490 | |
| RIP1 Kinase Inhibition | - | 182 | [11] |
Methodologies for Validating Target Engagement
Several biophysical and biochemical methods can be employed to directly measure the engagement of a small molecule with its intracellular target. This guide details two state-of-the-art techniques that have been successfully applied to RIPK1: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a label-free manner within intact cells.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein's melting temperature (Tagg) typically increases. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, followed by the measurement of the remaining soluble protein.
Table 2: CETSA Data for RIPK1 Inhibitors
| Compound | Cell Line | EC50 (nM) | Reference |
| Necrostatin-1 | HT-29 | 1100 | [14][15] |
| GSK-compound 27 (analogue) | HT-29 | 1200 | [14][15] |
Note: Direct CETSA EC50 values for this compound were not available in the searched literature. The data presented is for other known RIPK1 inhibitors to provide a comparative context.
This protocol is adapted from established methods for measuring RIPK1 target engagement in HT-29 cells.[14][15]
-
Cell Culture: Culture HT-29 cells in a suitable medium until they reach approximately 80-90% confluency.
-
Compound Treatment: Harvest and resuspend the cells in a serum-free medium. Distribute the cell suspension into a 96-well PCR plate. Add serially diluted concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 30 minutes at 37°C.
-
Thermal Denaturation: Heat the PCR plate in a thermal cycler to a predetermined optimal temperature (e.g., 47°C) for 8 minutes to induce partial denaturation of unbound RIPK1.[14][15]
-
Cell Lysis: Lyse the cells by freeze-thawing. For example, freeze the plate at -80°C for at least 20 minutes, followed by thawing at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection of Soluble RIPK1: Carefully collect the supernatant containing the soluble proteins. The amount of soluble RIPK1 can be quantified using various methods, such as Western blotting or a high-throughput immunoassay like AlphaScreen or Meso Scale Discovery (MSD).
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of the compound concentration. The resulting dose-response curve can be fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that quantifies the interaction between a small molecule and a target protein.[16][17] This technology relies on the energy transfer from a NanoLuc® luciferase-tagged target protein (the donor) to a cell-permeable fluorescent tracer that binds to the same target (the acceptor). When an unlabeled test compound competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity (IC50 or Ki).
Table 3: NanoBRET Data for RIPK1 Inhibitors
| Compound | Target | Cell Line | IC50 (nM) / Ki (nM) | Reference |
| KW-2449 (Reference Compound) | RIPK1 | HEK293 | IC50: 65.73 | [16] |
| Tozasertib (Type I) | hRIPK1 | HEK293T | Ki: 250 | [18] |
| Compound 22b (Type II) | hRIPK1 | HEK293T | Ki: 6.5 | [18] |
| PK68 (Type II) | hRIPK1 | HEK293T | Ki: 3.0 | [18] |
| GSK'963 (Type III) | hRIPK1 | HEK293T | Ki: 250 | [18] |
| Necrostatin-1s (Type III) | hRIPK1 | HEK293T | Ki: 1.5 | [18] |
| Compound 25 (Type III) | hRIPK1 | HEK293T | Ki: 0.56 | [18] |
Note: Direct NanoBRET IC50 or Ki values for this compound were not explicitly found in the searched literature. The table presents data for other RIPK1 inhibitors to illustrate the utility of the assay.
This protocol is based on established procedures for measuring RIPK1 target engagement in live cells.[16][19]
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for a NanoLuc®-RIPK1 fusion protein and a transfection carrier DNA. Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound (e.g., this compound). Add the diluted compound and a fixed concentration of the NanoBRET™ tracer (e.g., Tracer K-9) to the cells.[16] Also include a vehicle control (DMSO) and a no-compound control. Incubate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
BRET Measurement: Measure the donor emission (460 nm) and the acceptor emission (610 nm) using a BRET-enabled plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration. The resulting competition curve can be fitted to a sigmoidal dose-response model to determine the IC50 value. The intracellular affinity (Ki) can then be calculated using the Cheng-Prusoff equation, taking into account the affinity of the tracer for the target.
Visualizing Key Processes
To further elucidate the concepts discussed in this guide, the following diagrams illustrate the RIPK1 signaling pathway, a general workflow for target engagement validation, and a logical comparison of the presented methodologies.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. invivogen.com [invivogen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. carnabio.com [carnabio.com]
GSK3145095: A Comparative Analysis of Cross-Reactivity in Human Versus Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of GSK3145095, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in human and mouse models. The significant species-specific differential in its activity underscores the critical importance of selecting appropriate models in preclinical and clinical development.
Executive Summary
This compound is a clinical-stage RIPK1 inhibitor under investigation for its potential in treating solid tumors, such as pancreatic cancer.[1][2] Its mechanism of action involves the inhibition of RIPK1 kinase activity, a key regulator of inflammation and necroptosis.[3][4] Preclinical data reveals a substantial difference in the potency of this compound between primate and non-primate species, with significantly lower activity observed in mouse models. This guide synthesizes the available data to provide a clear understanding of this cross-reactivity profile.
Data Presentation: Quantitative Comparison of this compound Potency
The following table summarizes the in vitro potency of this compound in human and mouse cellular assays.
| Parameter | Human Model | Mouse Model | Fold Difference (Mouse/Human) | Reference |
| Cell Line | U937 (monocytic leukemia) | L929 (fibrosarcoma) | - | [3] |
| Cellular Potency (IC50) | 6.3 nM | 1.3 µM (1300 nM) | ~340-fold less potent in mouse | [3] |
| Biochemical Potency vs. RIP1 | Potent | Over 380-fold less potent | >380-fold | [3][5] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Experimental Protocols
The significant difference in potency was determined through in vitro cellular assays designed to measure the inhibition of TNFα-induced necroptosis.
Key Experiment: In Vitro Inhibition of TNFα-Induced Necroptosis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in preventing TNFα-induced necroptosis in both human and mouse cell lines.
Methodology:
-
Cell Culture:
-
Human Model: Human U937 monocytic cells were cultured in appropriate media.
-
Mouse Model: Murine L929 fibrosarcoma cells were cultured in appropriate media.
-
-
Induction of Necroptosis:
-
Cells were treated with Tumor Necrosis Factor-alpha (TNFα) to initiate the extrinsic apoptosis pathway.
-
To specifically induce necroptosis, a pan-caspase inhibitor (e.g., zVAD.fmk) was co-administered with TNFα. This blocks the caspase-dependent apoptotic pathway, shunting the signaling towards RIPK1-dependent necroptosis.[3]
-
-
Inhibitor Treatment:
-
Cells were pre-incubated with a range of concentrations of this compound before the addition of TNFα and the caspase inhibitor.
-
-
Measurement of Cell Viability:
-
After a defined incubation period, cell viability was assessed using standard methods:
-
ATP Measurement: Cellular ATP levels were quantified as an indicator of cell viability. A decrease in ATP correlates with cell death.
-
LDH Release: Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of plasma membrane rupture, a hallmark of necrosis.[3]
-
-
-
Data Analysis:
-
The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow used to assess the cross-reactivity of this compound.
Caption: RIPK1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing Cross-Reactivity of this compound.
Discussion and Implications
The pronounced difference in potency of this compound between human and mouse models has significant implications for its preclinical and clinical development. The reduced activity in murine models makes it challenging to evaluate the efficacy of this compound in traditional rodent oncology models.[3] This necessitates the use of alternative preclinical models, such as human tumor xenografts in immunodeficient mice or in vitro studies using human cells and tissues.
For the development of this compound, a precursor compound, GSK'547, which demonstrated efficacy in mouse oncology models, was utilized to explore the therapeutic potential of RIPK1 inhibition in vivo.[1][6] However, GSK'547 was not advanced to clinical trials due to an unfavorable preclinical profile.[1] this compound was subsequently developed with improved properties for human studies.
The species-specific activity of this compound highlights a crucial consideration in drug development: the potential for discordance between preclinical animal models and human clinical outcomes. Researchers and drug developers must be cognizant of these differences and employ a multi-faceted approach to preclinical evaluation, incorporating in vitro human cell-based assays and, where possible, humanized animal models to better predict clinical efficacy and safety.
Conclusion
This compound exhibits a marked species-specific difference in its inhibitory activity, with substantially higher potency in human models compared to mouse models. This guide provides a clear, data-driven comparison of this cross-reactivity, along with the experimental protocols used for its determination. Understanding this differential activity is paramount for the strategic design of preclinical studies and the successful clinical translation of this compound and other RIPK1 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Immunotherapy Sensitization: A Comparative Look at RIPK1 Inhibition and Alternative Strategies
For researchers, scientists, and drug development professionals, the quest to turn immunologically "cold" tumors into "hot" ones responsive to immunotherapy is a paramount challenge. This guide provides a comparative analysis of the preclinical efficacy of the RIPK1 inhibitor GSK3145095 in combination with immunotherapy and examines alternative therapeutic strategies that have progressed to clinical evaluation.
While the clinical development of this compound in oncology was discontinued, the underlying science of targeting RIPK1 to modulate the tumor microenvironment remains a compelling area of investigation. This guide delves into the preclinical evidence that supported this approach and contrasts it with other emerging strategies, providing available clinical data to inform future research and development.
This compound and the Rationale for RIPK1 Inhibition in Immuno-Oncology
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] The primary rationale for combining this compound with immunotherapy stemmed from the crucial role of RIPK1 in inflammation and cell death pathways, which can be co-opted by tumors to create an immunosuppressive microenvironment.[3]
Preclinical studies suggested that inhibiting RIPK1 could reprogram the tumor microenvironment to be more conducive to an anti-tumor immune response. The proposed mechanism involves the reduction of immunosuppressive myeloid-derived suppressor cells (MDSCs) and the promotion of a tumor-suppressive T-cell phenotype.[1][3] This modulation was hypothesized to sensitize tumors to the effects of immune checkpoint inhibitors like anti-PD-1 antibodies.[3]
Preclinical Evidence for this compound
Initial preclinical investigations using patient-derived pancreatic adenocarcinoma organotypic spheroids (PDOTS) demonstrated that treatment with this compound could lead to an increase in effector-memory T cells and immunogenic CD4+ T cells.[1] A trend towards an increase in CD8+ cytolytic T cells and TNFα expression was also observed, although these findings did not reach statistical significance in the reported study.[1]
The first-in-human clinical trial, NCT03681951, was initiated to evaluate the safety and efficacy of this compound alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, with a focus on pancreatic ductal adenocarcinoma.[3][4] However, the trial was terminated in August 2019 following an internal review of the company's research and development portfolio.[4] As a result, no clinical efficacy data for the combination of this compound and immunotherapy is publicly available.
Alternative Strategies for Sensitizing Tumors to Immunotherapy
Given the discontinuation of this compound's development in oncology, it is crucial to consider other therapeutic avenues being explored to overcome immunotherapy resistance. The following sections detail three prominent alternative strategies, their mechanisms of action, and available clinical data.
STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a subsequent adaptive immune response.[5][6] STING agonists are designed to activate this pathway within the tumor microenvironment, thereby converting "cold" tumors into "hot" ones by promoting the recruitment and activation of T cells.[7][8]
CXCR2 Inhibitors
The chemokine receptor CXCR2 and its ligands play a significant role in the recruitment of immunosuppressive myeloid cells, such as MDSCs and neutrophils, into the tumor microenvironment.[9][10] By blocking CXCR2, these inhibitors aim to reduce the influx of these suppressive cells, thereby enhancing the efficacy of T-cell-mediated anti-tumor immunity.[9][10]
TGF-β Inhibitors
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a key role in promoting an immunosuppressive tumor microenvironment by inhibiting T-cell function and promoting the accumulation of regulatory T cells (Tregs) and MDSCs.[11][12] TGF-β inhibitors aim to reverse this immunosuppression and enhance the efficacy of immune checkpoint blockade.[11][13]
Comparative Data Summary
The following tables summarize the available data for this compound and the alternative immunotherapy sensitization strategies. Due to the lack of clinical data for this compound, the comparison focuses on the mechanism of action and preclinical findings for RIPK1 inhibition, contrasted with the mechanisms and available clinical outcomes for the alternative approaches.
Table 1: Comparison of Therapeutic Strategies for Immunotherapy Sensitization
| Therapeutic Strategy | Key Target | Proposed Mechanism of Action | Key Preclinical/Clinical Findings |
| RIPK1 Inhibition (this compound) | RIPK1 | Reduces immunosuppressive MDSCs, promotes a tumor-suppressive T-cell phenotype.[1][3] | Preclinical: Increased effector-memory T cells and immunogenic CD4+ T cells in pancreatic cancer organoids.[1] Clinical trial terminated, no efficacy data available.[4] |
| STING Agonists | STING | Activates innate immunity, leading to type I interferon production and T-cell priming and recruitment.[5][7][8] | Preclinical: Potent anti-tumor responses in various murine cancer models.[5] Clinical: Early trials show promise in enhancing the efficacy of checkpoint inhibitors.[6][7][8][14] |
| CXCR2 Inhibitors | CXCR2 | Blocks recruitment of immunosuppressive myeloid cells (MDSCs, neutrophils) into the tumor microenvironment.[9][10] | Preclinical: Reduced tumor growth and metastasis in melanoma and breast cancer models.[10] Clinical: Ongoing trials are evaluating combinations with immunotherapy in various solid tumors.[9][10][15][16][17] |
| TGF-β Inhibitors | TGF-β | Reverses T-cell exclusion and immunosuppression within the tumor microenvironment.[11][12] | Preclinical: Combination with anti-PD-L1 induces complete responses in mouse models.[11] Clinical: Combination with chemotherapy or radiotherapy shows more favorable outcomes than monotherapy.[13] Several agents are in clinical trials in combination with checkpoint inhibitors.[11][12][18][19] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Pancreatic Ductal Adenocarcinoma Organoid (PDOTS) and Immune Cell Co-culture
This protocol is adapted from methodologies described for establishing patient-derived organoid and immune cell co-cultures to assess therapeutic responses.[20][21][22][23][24]
-
Organoid Generation:
-
Freshly resected pancreatic tumor tissue is mechanically and enzymatically digested to isolate tumor cells.
-
Isolated cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized organoid growth medium.
-
Organoids are expanded and characterized for histological and molecular features to ensure they recapitulate the original tumor.
-
-
Immune Cell Isolation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from the same patient's blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Specific immune cell populations, such as CD8+ T cells, can be further isolated using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Co-culture Setup:
-
Established organoids are seeded in multi-well plates.
-
Isolated immune cells are added to the organoid cultures at a specified effector-to-target ratio.
-
The co-culture is maintained in a medium that supports the viability and function of both organoids and immune cells.
-
-
Therapeutic Treatment and Analysis:
-
The co-cultures are treated with the investigational drug (e.g., this compound), immunotherapy (e.g., anti-PD-1), the combination, or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), the cultures are harvested.
-
Organoid viability and immune cell populations are analyzed. Organoid cell death can be quantified by flow cytometry for apoptosis markers (e.g., Annexin V/PI staining). Immune cell populations (e.g., CD4+, CD8+, Tregs) and their activation status (e.g., expression of IFN-γ, Granzyme B) are analyzed by multi-color flow cytometry.
-
Immunohistochemistry for T-cell Infiltration in Tumor Tissue
This protocol outlines the general steps for immunohistochemical (IHC) staining to visualize and quantify T-cell infiltration in tumor tissue sections.[25][26][27][28]
-
Tissue Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned into 4-5 µm thick slices and mounted on glass slides.
-
The sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Staining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked with a protein block solution (e.g., normal goat serum).
-
The sections are incubated with a primary antibody specific for a T-cell marker (e.g., anti-CD8).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied.
-
The signal is visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
The sections are counterstained with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
The stained slides are dehydrated, cleared, and coverslipped.
-
The slides are scanned using a digital slide scanner.
-
Image analysis software is used to quantify the number and density of positively stained T cells within the tumor and stromal compartments.
-
Conclusion
While the clinical investigation of this compound in combination with immunotherapy did not proceed, the preclinical rationale for targeting RIPK1 to modulate the tumor microenvironment highlights a promising avenue for future research. The exploration of alternative strategies, such as STING agonists, CXCR2 inhibitors, and TGF-β inhibitors, for which early clinical data are emerging, provides a broader perspective on the ongoing efforts to overcome immunotherapy resistance. This comparative guide, by presenting the preclinical evidence for RIPK1 inhibition alongside the developing clinical landscape of alternative approaches, aims to inform the strategic direction of future immuno-oncology research and drug development. The detailed experimental protocols provided serve as a resource for researchers seeking to investigate these and other novel immunotherapy combinations.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 7. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TGF-β Inhibition and Immunotherapy: Checkmate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of therapies targeting TGF-β in solid tumors: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy | MDPI [mdpi.com]
- 15. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Unveiling CXCR2 as a promising therapeutic target in renal cell carcinoma: exploring the immunotherapeutic paradigm shift through its inhibition by RCT001 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 19. Here’s How to Prime Tumors to be Defeated by Cancer Immunotherapy | UCSF Helen Diller Family Comprehensive Cancer Center [cancer.ucsf.edu]
- 20. Murine- and Human-Derived Autologous Organoid/Immune Cell Co-Cultures as Pre-Clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In-vitro model to mimic T cell subset change in human PDAC organoid co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protocol to culture and image pancreatic ductal adenocarcinoma tumor slices to study T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 27. T cells in pancreatic cancer stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunohistochemical Evaluation of the Tumor Immune Microenvironment in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GSK3145095: Unprecedented Kinase Selectivity for a RIP1 Inhibitor
A Comparative Analysis of Kinome Scan Data for the Potent and Selective RIP1 Kinase Inhibitor, GSK3145095, for researchers, scientists, and drug development professionals.
This compound is a potent, orally active inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical regulator of cell death and inflammation.[1] Its remarkable selectivity distinguishes it within the landscape of kinase inhibitors, making it a valuable tool for investigating RIP1-mediated signaling pathways and a promising therapeutic candidate for various inflammatory diseases and cancers. This guide provides a comparative overview of the kinome scan data for this compound, alongside related compounds, and details the experimental methodologies used to determine its selectivity.
Kinase Selectivity Profile
This compound has demonstrated exceptional selectivity for RIP1 kinase. Extensive screening against a broad panel of kinases has confirmed its highly specific binding profile. In a comprehensive study, this compound was tested at a concentration of 10 μM against 456 kinases in a KINOMEscan™ competition binding assay and against 359 kinases in a P33 radiolabeled assay.[2][3] In both extensive panels, this compound exhibited no significant inhibition of any kinase other than its intended target, RIP1.[2][3] This represents a greater than 1500-fold selectivity window, based on its potent RIP1 IC50 of 6.3 nM.[2][3]
For comparison, another potent RIP1 inhibitor, GSK2982772, also developed by GlaxoSmithKline, displays a similarly impressive selectivity profile. It too was found to be completely specific for RIP1 when screened against a large panel of 456 kinases at a 10 μM concentration.[4]
| Compound | Primary Target | IC50 (nM) | Kinase Panel Size (KINOMEscan™) | Off-Target Hits (at 10 µM) | Reference |
| This compound | RIP1 | 6.3 | 456 | 0 | [2][3] |
| GSK2982772 | RIP1 | 16 | 456 | 0 | [4] |
Table 1: Comparative Kinase Selectivity of RIP1 Inhibitors. This table summarizes the high selectivity of this compound and its analogue, GSK2982772. Both compounds show no off-target binding in extensive kinase screening panels at a high concentration, highlighting their specificity for RIP1.
RIP1 Signaling Pathway and Inhibition by this compound
RIP1 kinase is a key signaling node in the tumor necrosis factor (TNF) receptor pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that can trigger two distinct pathways: a pro-survival pathway leading to the activation of NF-κB, or a pro-death pathway involving either apoptosis or necroptosis. The kinase activity of RIP1 is essential for the induction of necroptosis. This compound, by inhibiting the kinase function of RIP1, effectively blocks the necroptotic cell death pathway.
Figure 1: RIP1 Signaling Pathway. This diagram illustrates the central role of RIP1 in TNF-mediated signaling pathways leading to cell survival, apoptosis, or necroptosis, and the inhibitory action of this compound on the necroptotic pathway.
Experimental Protocols
The exceptional selectivity of this compound was determined using the KINOMEscan™ competition binding assay platform from DiscoveRx Corporation.
KINOMEscan™ Assay Principle:
The KINOMEscan™ assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases. The core components of the assay are:
-
DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA molecule.
-
Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.
-
Test Compound: The compound of interest (e.g., this compound) is added to the assay.
The assay measures the ability of the test compound to compete with the immobilized ligand for binding to the kinase active site. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Figure 2: KINOMEscan Experimental Workflow. This diagram outlines the key steps of the KINOMEscan competition binding assay used to determine the selectivity of kinase inhibitors like this compound.
Experimental Steps:
-
Assay Plate Preparation: A solution of the test compound (this compound at 10 μM) is prepared and dispensed into the wells of a microtiter plate.
-
Kinase Addition: The DNA-tagged kinases from the screening panel are added to the wells.
-
Binding to Immobilized Ligand: The mixture is then transferred to a plate containing the immobilized ligand, and the binding reaction is allowed to reach equilibrium.
-
Washing: Unbound kinases and test compound are removed by washing the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (DMSO vehicle) to calculate the percent inhibition.
The comprehensive and quantitative nature of the KINOMEscan™ platform provides a robust assessment of a compound's selectivity across the human kinome, and in the case of this compound, confirms its highly specific and singular interaction with RIP1 kinase.
References
Unraveling the Selectivity of GSK3145095 for RIP1 Kinase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural basis of a drug's selectivity is paramount for optimizing its therapeutic potential and minimizing off-target effects. This guide provides a detailed comparison of GSK3145095, a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1), with other known RIP1 inhibitors. We delve into the structural interactions, present comparative quantitative data, and provide detailed experimental protocols to support further research.
This compound is an orally active, small-molecule inhibitor of RIP1 kinase with an IC50 of 6.3 nM.[1] It has garnered significant interest for its potential in treating various human pathologies, including inflammatory diseases and cancer.[2][3] A key feature of this compound is its remarkable selectivity, which stems from its unique binding mode to the RIP1 kinase domain.
The Structural Basis of Selectivity: A Type III Binding Mode
The exceptional selectivity of this compound is attributed to its classification as a type III kinase inhibitor.[2][4] Unlike type I and II inhibitors that typically interact with the highly conserved ATP-binding pocket, this compound binds to an allosteric lipophilic pocket located at the back of the ATP binding site.[2][4][5] This binding mode, confirmed by co-crystallography studies, reveals that the inhibitor is buried deep within a pocket between the N- and C-terminal domains of the kinase, with no direct interaction with the hinge residues.[2][4] The triazole and benzyl components of this compound occupy the same allosteric pocket as another RIP1 inhibitor, Necrostatin-4.[4] This unique interaction stabilizes an inactive conformation of RIP1, leading to potent and highly selective inhibition.
This type III binding mechanism is a critical differentiator from many other kinase inhibitors and is the primary reason for this compound's exquisite selectivity. Kinome scans have demonstrated its complete selectivity for RIP1, showing no inhibition of 359 other kinases in a radiolabeled assay and 456 kinases in a competition binding assay when tested at a concentration of 10 μM.[2][4] This represents a greater than 1500-fold selectivity window based on its potent RIP1 inhibition.[2][4]
Comparative Analysis of RIP1 Inhibitors
To provide a clearer perspective on the performance of this compound, the following table summarizes its potency and that of other notable RIP1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Cellular Potency (EC50) | Key Features |
| This compound | III | RIP1 | 6.3[1][2] | 6.3 nM (Human U937 cells)[6] | Orally active, exquisite selectivity, in clinical trials for pancreatic cancer.[1][2] |
| Necrostatin-1 (Nec-1) | III | RIP1 | 182[7] | 490 nM (Jurkat cells)[7] | First-in-class RIP1 inhibitor, widely used as a research tool. |
| RIPA-56 | - | RIP1 | 13[8][9] | 27 nM (Mouse L929 cells)[8][9] | Potent and selective, no inhibitory effect on RIPK3.[8][9] |
| GSK2982772 | - | RIP1 | 16 (human), 20 (monkey)[7] | - | Orally active, ATP competitive.[7] |
| PK68 | - | RIP1 | 90[8][9] | - | Enhanced potency compared to its precursor PK6.[8][9] |
| GSK'074 | - | RIP1/RIPK3 | - | 10 nM | Dual inhibitor of RIPK1 and RIPK3.[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound acts and the general methodology for evaluating such inhibitors, the following diagrams are provided.
Caption: RIP1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize RIP1 inhibitors.
RIP1 Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIP1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (e.g., this compound)
-
384-well white low volume plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors. For this compound, a 22-point 1:1.5 titration starting from a high concentration of 3 μM can be used.[1]
-
Reaction Setup:
-
Add 3.5 μL of each inhibitor concentration to the wells.
-
Add 3.5 μL of 25 nM (final concentration) RIP1 enzyme in assay buffer.[1]
-
-
Initiation of Reaction: Add 3.5 μL of ATP (final concentration ranging from 15.6 μM to 875 μM) to initiate the kinase reaction.[1]
-
Incubation: Incubate the plate for 5 hours at room temperature.[1]
-
Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to the RIP1 kinase activity. Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Necroptosis Assay
This cell-based assay evaluates the ability of an inhibitor to block necroptosis, a form of programmed cell death dependent on RIP1 kinase activity.
Materials:
-
Human U937 cells or mouse L929 fibrosarcoma cells
-
Cell culture medium
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK (a pan-caspase inhibitor)
-
Test inhibitors
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a SMAC mimetic, and z-VAD-FMK (often abbreviated as TSZ).
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells.
-
Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of GSK3145095 and GSK2982772: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, GSK3145095 and GSK2982772, developed by GlaxoSmithKline. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their biochemical activity, clinical development, and underlying experimental methodologies.
Introduction
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical mediator in cellular pathways governing inflammation, apoptosis, and necroptosis.[1] Its central role in these processes makes it a compelling therapeutic target for a range of immune-mediated inflammatory diseases and cancers.[2][3] Both this compound and GSK2982772 are potent and selective inhibitors of RIPK1, yet they have been directed towards distinct therapeutic areas, reflecting nuanced differences in their development and preclinical profiles.[4][5]
Mechanism of Action: Targeting the RIPK1 Signaling Hub
Both this compound and GSK2982772 exert their therapeutic effects by inhibiting the kinase activity of RIPK1.[5][6] RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can initiate signaling cascades leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis.[1][7][8]
Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to receptor signaling complexes.[2][9] In one pathway, RIPK1's kinase activity is essential for the induction of necroptosis, a form of programmed necrosis that is highly inflammatory.[3] By inhibiting this kinase function, both this compound and GSK2982772 can block the necroptotic pathway.[5][6] Furthermore, RIPK1 can contribute to the activation of the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[2][8] Inhibition of RIPK1 kinase activity can also modulate these inflammatory responses.[10]
Below is a diagram illustrating the central role of RIPK1 in cellular signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and GSK2982772, highlighting their in vitro potency.
| Parameter | This compound | GSK2982772 | Reference |
| Target | RIPK1 Kinase | RIPK1 Kinase | [5][6] |
| IC50 (Cell-free assay) | 6.3 nM | 1.0 nM (FP assay) | [6][11] |
| Cellular IC50 (TNF-induced necroptosis in U937 cells) | 6.3 nM | Not explicitly stated | [12] |
| Cellular IC50 (TNF-induced MIP-1β production) | 0.4 nM | Not explicitly stated | [13] |
| Cellular IC50 (Cell Viability - ATP levels) | 1.6 nM | Not explicitly stated | [13] |
| Cellular IC50 (Cell Death - LDH release) | 0.5 nM | Not explicitly stated | [13] |
Therapeutic Development and Clinical Landscape
While both molecules target RIPK1, their clinical development pathways have been distinct.
GSK2982772 was primarily investigated for the treatment of chronic inflammatory diseases.[14] Phase IIa clinical trials were conducted in patients with psoriasis, rheumatoid arthritis, and ulcerative colitis.[15][16][17] However, the results from these trials indicated that GSK2982772 did not translate into meaningful clinical improvements in these conditions, despite evidence of target engagement.[16][17][18] For instance, in a study on moderate to severe plaque psoriasis, the proportion of patients achieving a 75% improvement in the Psoriasis Area Severity Index score was similar between the GSK2982772 and placebo groups.[18] Similarly, in patients with moderate to severe rheumatoid arthritis, there were no significant differences in disease activity scores between the treatment and placebo arms.[17][19]
This compound , on the other hand, is being developed for oncology indications, with a focus on pancreatic cancer.[10][12][20] The rationale for this approach is based on the immunomodulatory role of RIPK1 inhibition within the tumor microenvironment.[20] Preclinical studies have shown that this compound can promote a tumor-suppressive T-cell phenotype in pancreatic adenocarcinoma organ cultures.[10][21] By disrupting RIPK1-mediated signaling, this compound may reduce the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs), thereby enhancing the anti-tumor activity of effector immune cells like natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[20] this compound has entered Phase 1 clinical trials for pancreatic adenocarcinoma and other solid tumors.[12][21] A notable characteristic of this compound is its significantly higher potency against primate RIPK1 compared to non-primate RIPK1, which has implications for its evaluation in rodent models.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key methodologies used in the characterization of these RIPK1 inhibitors.
In Vitro RIPK1 Kinase Inhibition Assay (for this compound)
This assay determines the concentration of the inhibitor required to block 50% of the RIPK1 kinase activity in a cell-free system.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against RIPK1.
-
Methodology:
-
This compound is prepared in an appropriate assay buffer and serially diluted to create a concentration gradient.[6]
-
The diluted inhibitor is added to a 384-well plate.[6]
-
A solution containing 25 nM of the RIPK1 enzyme is added to the wells.[6]
-
The kinase reaction is initiated by the addition of ATP (final concentration ranging from 15.6 µM to 875 µM).[6]
-
The reaction is allowed to proceed for 5 hours at room temperature.[6]
-
The remaining ATP is quantified using a detection reagent (e.g., ADP-Glo), and the luminescence is measured to determine the extent of kinase activity. The IC50 value is then calculated from the dose-response curve.
-
Cellular Assay for TNF-Induced Necroptosis
This assay evaluates the ability of the inhibitors to protect cells from necroptotic cell death induced by TNF.
-
Objective: To determine the cellular potency of RIPK1 inhibitors in blocking necroptosis.
-
Methodology:
-
Human U937 cells are cultured in appropriate media.
-
Cells are pre-treated with a pan-caspase inhibitor (to block apoptosis) and varying concentrations of the RIPK1 inhibitor (e.g., this compound).
-
Necroptosis is induced by the addition of TNF-α.
-
After an incubation period, cell viability is assessed. This can be done by measuring cellular ATP levels (as an indicator of viable cells) or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium (as an indicator of cell death).[13]
-
The IC50 value is determined as the inhibitor concentration that rescues 50% of the cells from TNF-induced death.
-
Conclusion
This compound and GSK2982772 are both potent and selective inhibitors of RIPK1 kinase. While they share a common mechanism of action, their divergent clinical development trajectories underscore the complex role of RIPK1 in different disease contexts. GSK2982772, despite showing target engagement, did not demonstrate clinical efficacy in several inflammatory diseases. In contrast, this compound is being pursued as a novel immunotherapy for cancer, based on its ability to modulate the tumor microenvironment. This comparative analysis provides a foundation for researchers to understand the nuances of these two important research compounds and to guide future investigations into the therapeutic potential of RIPK1 inhibition.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unprecedented Selectivity: A Comparative Analysis of the Off-Target Profile of RIPK1 Inhibitor GSK3145095
For researchers and drug development professionals, achieving high selectivity is a critical objective in kinase inhibitor development to minimize off-target effects and enhance therapeutic windows. This guide provides a detailed comparison of the kinase inhibition profile of GSK3145095, a potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, against other known RIPK1 modulators. The data presented underscores the exceptional selectivity of this compound, positioning it as a promising clinical candidate for oncology.
This compound is an orally available, small-molecule inhibitor of RIPK1, a key regulator of cell death and inflammation.[1][2] RIPK1 signaling is implicated in a variety of human diseases, including immune-mediated inflammatory conditions and cancer.[3][4][5] this compound was developed for oncology indications, with a distinct safety and dosing profile in mind compared to inhibitors developed for chronic inflammatory diseases.[3][6] Currently, it is in phase 1 clinical studies for pancreatic adenocarcinoma and other solid tumors.[3][5][6]
A hallmark of this compound is its exquisite and complete kinase selectivity for RIPK1.[3][6] This high degree of specificity is attributed to its unique Type III binding mode, where it occupies an allosteric lipophilic pocket adjacent to the ATP-binding site.[3][7][8] This mechanism avoids interactions with the highly conserved ATP-binding region, thereby minimizing cross-reactivity with other kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory potency of this compound against its primary target, RIPK1, in comparison to other known RIPK1 inhibitors. The selectivity data highlights the superior profile of this compound.
| Compound | Primary Target | IC50 (RIPK1) | Off-Target Profile Summary |
| This compound | RIPK1 | 6.3 nM[1][3][8] | No inhibition observed against a panel of 359 kinases (P33 radiolabeled assay) and 456 kinases (KINOMEscan) at 10 µM, demonstrating a >1500-fold selectivity window.[3][6] |
| GSK2982772 | RIPK1 | 1.0 nM[8] | A potent and selective RIPK1 inhibitor in clinical trials for inflammatory diseases.[3][8] Detailed off-target profile not as extensively published as this compound. |
| Necrostatin-1 (Nec-1) | RIPK1 | ~180-490 nM | A widely used first-generation allosteric inhibitor, but with lower potency and known off-target effects on indoleamine 2,3-dioxygenase (IDO). |
| Tozasertib | Aurora Kinase A/B/C | 167 nM (RIPK1) | Primarily an Aurora kinase inhibitor with a high affinity (Kd = 20 nM) for RIPK1, making it a non-selective, multi-kinase inhibitor.[8] |
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of RIPK1 in TNFα-induced signaling pathways, leading to either cell survival (via NF-κB) or regulated cell death (apoptosis or necroptosis). This compound selectively inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway, which is implicated in cancer-related inflammation and immune suppression.[2][7]
Caption: TNFα-induced RIPK1 signaling pathways and inhibition point of this compound.
Experimental Protocols
The exceptional selectivity of this compound was determined through rigorous and comprehensive screening methodologies.
1. In-Vitro RIPK1 Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the kinase activity of RIPK1 by measuring the amount of ADP produced during the enzymatic reaction.
-
Plate Setup: Assays are performed in low-volume 384-well plates.
-
Compound Preparation: this compound is prepared in an appropriate assay buffer and serially diluted to create a 22-point titration curve, typically with a maximum final concentration of 3 µM.[1]
-
Reaction Mixture: 3.5 µL of each inhibitor concentration is added to the wells, followed by 3.5 µL of 25 nM (final concentration) RIPK1 enzyme in assay buffer.[1]
-
Initiation: The kinase reaction is initiated by adding 3.5 µL of ATP solution (final concentrations ranging from 15.6 µM to 875 µM).[1]
-
Incubation: The reaction is allowed to proceed for 5 hours at room temperature.[1]
-
Detection: The amount of ADP generated is measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's protocol, which involves stopping the kinase reaction and converting the generated ADP to ATP, followed by a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
2. Kinase Selectivity Profiling (KINOMEscan™ & Radiometric Assays)
To determine the off-target inhibition profile, this compound was screened against a broad panel of human kinases.
-
Methodology: The compound was tested at a high concentration (10 µM) to provide a stringent assessment of selectivity.[3][6]
-
Competition Binding Assay (KINOMEscan™ at DiscoveRx Corp): This method measures the ability of a compound to displace a proprietary ligand from the ATP-binding site of 456 different kinases. The results are reported as a percentage of control, where a lower percentage indicates stronger binding and potential inhibition.
-
P33 Radiolabeled Kinase Assay (Reaction Biology Corp): This is a functional assay that measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by 359 different kinases. A reduction in substrate phosphorylation in the presence of the test compound indicates inhibition.
-
Results for this compound: In both comprehensive screens, this compound showed no significant inhibition of any kinase other than RIPK1, confirming its "exquisite" and "complete" selectivity.[3][6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In This Issue, Volume 10, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK3145095
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of GSK3145095, an Investigational RIP1 Kinase Inhibitor.
This document provides crucial safety and logistical information for the proper disposal of this compound. As an investigational compound with potential antineoplastic properties, it is imperative to handle and dispose of this substance in accordance with hazardous and cytotoxic waste regulations to ensure personnel safety and environmental protection.[1][2] The following procedures are based on best practices for handling potent chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is essential to be familiar with its properties and the necessary safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.[1]
-
Engineering Controls: Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, isolate the area. Use an absorbent material to contain the spill and decontaminate the area with a suitable solvent. Dispose of all cleanup materials as hazardous waste.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][3]
-
Waste Segregation: At the point of generation, separate all this compound-contaminated waste from other laboratory waste streams.[3][4] This includes:
-
Unused or expired this compound powder or solutions.
-
Empty vials and original packaging.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Waste Containment:
-
Solid Waste: Place solid waste, such as contaminated PPE and labware, into a designated, leak-proof, and puncture-resistant container clearly labeled for cytotoxic or hazardous drug waste.[3]
-
Liquid Waste: Collect unused solutions in a compatible, shatter-resistant, and leak-proof container. Clearly label the container with "Hazardous Waste," "Cytotoxic," and "this compound," and indicate the solvent used.[3] Do not mix with other incompatible waste streams.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of directly into a designated sharps container for cytotoxic waste.[1][3] Syringes with any residual volume of the drug must be disposed of as hazardous chemical waste in a designated bulk waste container, not a standard sharps container.[1]
-
-
Labeling and Storage:
-
Final Disposal:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Source |
| Molecular Weight | 397.38 g/mol | MedchemExpress |
| IC50 (RIP1 Kinase) | 6.3 nM | MedchemExpress, Selleck Chemicals |
| Solubility in DMSO | ≥ 250 mg/mL | MedchemExpress |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | MedchemExpress |
Experimental Protocols
While a specific disposal protocol for this compound is not publicly available, the following general experimental protocols are cited in the literature for its use:
-
In Vitro Kinase Assay: this compound is prepared in an assay buffer and serially diluted. The inhibitor is added to a plate with the enzyme, and the reaction is initiated by adding ATP. The reaction progresses for 5 hours at room temperature.[6]
-
Human Whole Blood Stimulation Assay: The necroptosis pathway is activated using TNF with a caspase inhibitor and a SMAC mimetic. This compound's potency is measured by the inhibition of cytokine MIP-1β.[7]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound and related materials.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. kcl.ac.uk [kcl.ac.uk]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (this compound) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for GSK3145095
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of GSK3145095, a potent and orally active RIP1 kinase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this compound. This compound is under investigation for its potential antineoplastic and immunomodulatory activities.
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound with potential biological activity, a cautious approach to personal protection is warranted. While a specific Safety Data Sheet (SDS) was not located in the public domain, standard laboratory practices for handling potent compounds should be strictly followed. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn at all times in the laboratory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a certified chemical fume hood.
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leakage. This compound is typically supplied as a solid and should be stored under the conditions specified by the supplier to ensure its stability.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 6 months |
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For example, this compound can be dissolved in DMSO.
-
Avoid generating dust when handling the powdered form.
Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the general workflow for handling this compound in a research setting.
Caption: Logical workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
